molecular formula C6H4ClIO B177997 2-Chloro-4-iodophenol CAS No. 116130-33-7

2-Chloro-4-iodophenol

Cat. No.: B177997
CAS No.: 116130-33-7
M. Wt: 254.45 g/mol
InChI Key: OZCYPGKPOUZZSO-UHFFFAOYSA-N
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Description

2-Chloro-4-iodophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClIO and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCYPGKPOUZZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563762
Record name 2-Chloro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116130-33-7
Record name 2-Chloro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-iodophenol, a halogenated phenol derivative of interest in various chemical and pharmaceutical applications. The information presented herein is intended to support research, development, and safety protocols involving this compound.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₄ClIO.[1][2][3][4] It is a solid at room temperature, with its appearance described as a white to pale yellow crystalline powder.[1][5] Some sources also describe the color as ranging from white to orange to green.[6]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₄ClIO[1][2][3][4]
Molecular Weight 254.45 g/mol [1][2][3][7]
Melting Point 75.0 to 79.0 °C[1][6]
Boiling Point 225.1 °C at 760 mmHg[1]
Density 2.087 g/cm³ (Predicted)[1][6]
pKa 8.07 ± 0.18 (Predicted)[6]
Flash Point 89.9 °C[1]
Vapor Pressure 0.059 mmHg at 25 °C[1]
Refractive Index 1.677[1]
LogP 2.6502[2]
Topological Polar Surface Area (TPSA) 20.23 Ų[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes mass spectrometry and infrared spectroscopy.

Table 2: Spectroscopic Information for this compound

TechniqueData HighlightsSource(s)
Mass Spectrometry (GC-MS) NIST library data is available, showing characteristic fragmentation patterns for the compound.[7]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available for this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectra for this compound were not detailed in the provided results, NMR data for the related compound 2,6-dichloro-4-iodophenol shows a singlet at 9.83 ppm (1H) and a singlet at 7.27 ppm (2H) in CDCl₃. ¹H NMR and ¹³C NMR are standard methods for characterizing such compounds.[8]

Solubility

This compound is reported to be soluble in ethanol, ethers, and benzene, while being only slightly soluble in water.[1][5]

Synthesis and Reactivity

This compound serves as an intermediate in organic synthesis.[1][5] It can be used in the preparation of more complex molecules and lead compounds for various applications, including the synthesis of dyes and pigments.[1][5]

A described method for its preparation involves the reaction of a diiodophenol solution with copper chloride under acidic conditions with heating.[1][5] The resulting this compound can then be purified by crystallization.[1][5]

Experimental Protocols

5.1. General Synthesis of Halogenated Phenols

While a specific, detailed experimental protocol for the synthesis of this compound was not fully available, a general procedure for the synthesis of a related compound, 2,6-dichloro-4-iodophenol, is provided and can be adapted.

  • Reaction: 2,6-dichlorophenol (1.00 eq.) and N-iodosuccinimide (NIS) (2.00 eq.) are dissolved in methanol.[8]

  • Procedure: The mixture is stirred at room temperature for 1 hour.[8]

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated saline.[8]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by silica gel column chromatography using petroleum ether as the eluent.[8]

5.2. Analytical Characterization

The following are general protocols for the analytical characterization of this compound.

  • Mass Spectrometry (MS): For the analysis of related chlorophenols, high-performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LC-MS/MS) has been utilized.[9] This technique is suitable for polar compounds.[9]

  • Infrared (IR) Spectroscopy: IR spectra can be obtained on solid samples or on solutions in appropriate solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[11]

Safety and Hazards

This compound is considered a toxic and irritant compound.[1][5] Exposure may cause irritation to the skin, eyes, and respiratory system.[1][5]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound with appropriate personal protective equipment, including gloves, eye and face protection, and respiratory protection.[1][5] Work should be conducted in a well-ventilated area, and direct contact, ingestion, and inhalation should be avoided.[1][5]

Mandatory Visualizations

Synthesis_Workflow Diiodophenol Diiodophenol Solution Reaction Reaction Mixture Diiodophenol->Reaction CuCl2 Copper Chloride CuCl2->Reaction Acid Acidic Conditions Acid->Reaction Heating Heating Heating->Reaction Crude_Product Crude this compound Reaction->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Pure_Product Purified this compound Crystallization->Pure_Product

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS/MS) Dissolution->MS IR IR Spectroscopy Dissolution->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Safety_Handling_Flowchart cluster_exposure In Case of Exposure start Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye/Face Protection - Respiratory Protection start->ppe skin_contact Skin Contact: Wash with plenty of water start->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes start->eye_contact inhalation Inhalation: Move to fresh air start->inhalation ventilation Work in a well-ventilated area (e.g., fume hood) ppe->ventilation avoid_contact Avoid direct contact, inhalation, and ingestion ventilation->avoid_contact disposal Dispose of waste according to local regulations avoid_contact->disposal

Caption: Safety and handling flowchart for this compound.

References

Molecular structure and weight of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for this compound. While specific experimental data on its biological activity is limited, this guide also touches upon the general toxicological profile of related chlorophenols.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄ClIO.[1][2][3] Its structure consists of a phenol ring substituted with a chlorine atom at the second position and an iodine atom at the fourth position relative to the hydroxyl group.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₄ClIO[1][2][3]
Molecular Weight 254.45 g/mol [1][2][3]
CAS Number 116130-33-7[1][2]
Appearance Solid (predicted)[4]
Topological Polar Surface Area (TPSA) 20.23 Ų[3]
logP (octanol-water partition coefficient) 2.6502[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 0[3]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the iodination of 2-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the ortho- position is already occupied by a chlorine atom, the incoming electrophile (iodine) is directed to the para- position.

Materials:

  • 2-Chlorophenol

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Trichloroisocyanuric acid (TCCA)

  • Methanol (dry)

  • Hydrochloric Acid (HCl, dilute)

  • Ethyl acetate

  • Hexane (or other suitable solvent for recrystallization)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorophenol in dry methanol.

  • Addition of Reagents: To the stirred solution, add potassium iodide and sodium hydroxide. Cool the mixture to 0°C in an ice bath.

  • Iodination: Slowly add a solution of trichloroisocyanuric acid in methanol dropwise via the dropping funnel, maintaining the temperature at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water. Acidify the solution to a pH of approximately 2-4 with dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.

Proposed Synthetic Workflow

start Start: 2-Chlorophenol dissolve Dissolve in Methanol start->dissolve add_reagents Add KI and NaOH at 0°C dissolve->add_reagents iodination Add TCCA in Methanol dropwise at 0°C add_reagents->iodination workup Quench with Water and Acidify with HCl iodination->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Recrystallize extraction->purification end End: Pure this compound purification->end

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activities and signaling pathways of this compound are not extensively documented in the public domain. However, the biological action of chlorophenols, in general, has been investigated.

It is suggested that the toxicity of chlorinated phenols increases with the degree of chlorination.[5] Higher chlorinated phenols are known to interfere with oxidative phosphorylation, a critical cellular process for energy production.[5] This effect is believed to be associated with the chlorophenate ion.[5]

Potential Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The following diagram illustrates a simplified, hypothetical signaling pathway representing the potential effect of this compound on cellular respiration, based on the known effects of other chlorophenols.

cluster_cell Cellular Respiration etc Electron Transport Chain (ETC) h_pump Proton Pumping etc->h_pump pmf Proton Motive Force h_pump->pmf atp_synthase ATP Synthase pmf->atp_synthase inhibition Inhibition of ATP Synthesis pmf->inhibition atp ATP Production atp_synthase->atp atp_synthase->inhibition compound This compound disruption Disruption of Proton Gradient compound->disruption disruption->pmf dissipates

Caption: Potential interference of this compound with oxidative phosphorylation.

Disclaimer: The experimental protocol and signaling pathway described above are based on analogous compounds and general principles. Researchers should conduct their own validation and optimization. This compound is intended for research use only.[1]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such spectra, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to its three aromatic protons and one hydroxyl proton. The chemical shifts are influenced by the electronic effects of the hydroxyl, chloro, and iodo substituents on the benzene ring. The hydroxyl group is an activating, electron-donating group, while the chlorine and iodine atoms are deactivating, electron-withdrawing groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-67.35 - 7.45Doublet (d)³J(H6-H5) = 8.0 - 9.01H
H-57.15 - 7.25Doublet of Doublets (dd)³J(H5-H6) = 8.0 - 9.0, ⁴J(H5-H3) = 2.0 - 3.01H
H-36.95 - 7.05Doublet (d)⁴J(H3-H5) = 2.0 - 3.01H
-OH5.0 - 6.0Broad Singlet (br s)-1H

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the aromatic ring, as they are all in unique chemical environments. The chemical shifts are predicted based on the substituent effects on the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-OH)150 - 155
C-2 (-Cl)120 - 125
C-3115 - 120
C-4 (-I)85 - 90
C-5130 - 135
C-6125 - 130

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

G General NMR Experimental Workflow prep Sample Preparation (Weigh, Dissolve, Filter) load Load Sample into Spectrometer prep->load setup Spectrometer Setup (Lock, Tune, Shim) load->setup acquire Data Acquisition (Set Parameters, Run Experiment) setup->acquire process Data Processing (FT, Phase, Baseline Correction) acquire->process analyze Spectral Analysis (Referencing, Integration, Peak Picking) process->analyze interpret Structure Elucidation & Interpretation analyze->interpret

An In-depth Technical Guide to 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-iodophenol, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries. This guide covers its chemical identity, physicochemical properties, safety and handling protocols, a proposed synthetic pathway, and its applications in the development of novel compounds.

Chemical Identity and Structure

The formal IUPAC name for the compound is This compound .[1] It is a disubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring.

  • Molecular Formula: C₆H₄ClIO[2][3][4]

  • SMILES: OC1=CC=C(I)C=C1Cl[2][3]

  • InChI Key: OZCYPGKPOUZZSO-UHFFFAOYSA-N[1]

Physicochemical and Computational Data

The physical and chemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key quantitative data.

PropertyValueSource
CAS Number 116130-33-7[1][2][3][4][5]
Molecular Weight 254.45 g/mol [2][4]
Physical Form Solid[1]
Purity ≥95%[1][2]
Topological Polar Surface Area (TPSA) 20.23 Ų[2]
logP (octanol-water partition coeff.) 2.6502[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 0[2]
Storage Conditions 4°C, protect from light[1][2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Personal protective equipment (PPE), including gloves, eye protection, and lab coats, should be worn at all times.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][8]

The table below summarizes the GHS hazard and precautionary statements.

Hazard ClassCodeStatementSource
Hazard H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][8]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]

Synthesis Pathway

The diagram below illustrates a proposed workflow for the synthesis of this compound.

G Start Start: 4-Iodophenol Solvent Dissolve in Inert Solvent (e.g., Dichloromethane) Start->Solvent Chlorination Add Chlorinating Agent (e.g., Sulfuryl Chloride, SO₂Cl₂) Controlled Temperature Solvent->Chlorination Reaction Reaction Monitoring (TLC, GC-MS) Chlorination->Reaction Quench Reaction Quench (e.g., Water, Sodium Bicarbonate) Reaction->Quench Extraction Work-up: Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery and Development

Halogenated phenols are critical building blocks in medicinal chemistry. The presence of two different halogen atoms (chlorine and iodine) at specific positions on the phenol ring makes this compound a highly valuable and versatile intermediate. The differential reactivity of the C-I and C-Cl bonds allows for regioselective functionalization through various cross-coupling reactions.[10]

This selective reactivity enables chemists to introduce different molecular fragments sequentially, building complex molecular architectures. Such strategies are fundamental in synthesizing novel drug candidates and other bioactive molecules.[9][11]

The diagram below illustrates the logical relationship of this compound as an intermediate in a drug discovery pipeline.

G Intermediate This compound (Building Block) Reaction1 Site-Selective Reaction 1 (e.g., Suzuki Coupling at C-I) Intermediate->Reaction1 Intermediate2 Functionalized Intermediate Reaction1->Intermediate2 Reaction2 Site-Selective Reaction 2 (e.g., Buchwald-Hartwig at C-Cl) Intermediate2->Reaction2 Library Library of Novel Compound Candidates Reaction2->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Drug Potential Drug Candidate (Targets Signaling Pathway) Lead->Drug

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the C4 position. The following is a representative experimental protocol for a Suzuki-Miyaura reaction.

Objective: To synthesize 2-chloro-4-aryl-phenol by coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene/Water (e.g., 10:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-chloro-4-aryl-phenol.[10]

The workflow for this experimental protocol is visualized below.

G Setup Combine Reagents in Flask (Under Inert Atmosphere) Solvent Add Degassed Solvent Setup->Solvent Heat Heat and Stir (80-100 °C, 4-12h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, and Extract Heat->Workup Reaction Complete Monitor->Heat Dry Dry and Concentrate Workup->Dry Purify Purify via Column Chromatography Dry->Purify Analyze Characterize Final Product (NMR, MS) Purify->Analyze

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 2-Chloro-4-iodophenol: Synthesis, Discovery, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodophenol is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the phenol ring, provides versatile handles for further chemical modifications. This technical guide offers a comprehensive overview of the synthesis, discovery, and potential applications of this compound, with a focus on providing detailed experimental protocols and relevant data for laboratory use.

While the specific historical moment of the first synthesis of this compound is not prominently documented in readily available literature, its discovery can be understood within the broader context of the systematic exploration of halogenated phenols in the late 19th and early 20th centuries. The development of synthetic methods such as electrophilic aromatic substitution and the Sandmeyer reaction paved the way for the preparation of a wide array of substituted aromatic compounds, including various halophenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, characterization, and reaction planning.

PropertyValueReference
CAS Number 116130-33-7[1][2][3]
Molecular Formula C₆H₄ClIO[1][2][3]
Molecular Weight 254.45 g/mol [2][3]
Physical Form Solid[1]
Purity ≥95%[1][2]
Storage Temperature 4°C, protect from light[1][2]
LogP 2.6502[3]
Topological Polar Surface Area (TPSA) 20.23 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 0[3]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging common reactions in aromatic chemistry. The following sections detail the most practical methods.

Method 1: Electrophilic Chlorination of 4-Iodophenol

This is a direct and efficient method for the synthesis of this compound, starting from the readily available 4-iodophenol. The reaction involves the regioselective chlorination at the ortho-position to the hydroxyl group, which is an activating group.

Synthesis_from_4_Iodophenol 4-Iodophenol 4-Iodophenol Reaction Electrophilic Chlorination 4-Iodophenol->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction Solvent Toluene Solvent->Reaction Base Diisobutylamine Base->Reaction This compound This compound Reaction->this compound

Figure 1: Synthesis of this compound from 4-Iodophenol.

Experimental Protocol:

  • Materials: 4-iodophenol, Toluene, Diisobutylamine, Sulfuryl chloride (SO₂Cl₂), Ether, Saturated aqueous NaHCO₃ solution, Saturated aqueous NaCl solution, H₂O, MgSO₄, Hexane, Silica gel.

  • Procedure:

    • To a round-bottomed flask under an argon atmosphere, add 4-iodophenol, toluene, and diisobutylamine.

    • Heat the mixture to 70 °C.

    • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture.

    • Maintain the reaction at 70°C and stir for 1 hour.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous NaCl solution, and H₂O.

    • Dry the organic phase over MgSO₄ and concentrate under reduced pressure to remove the solvent.

    • Dissolve the crude product in a hexane:ether (4:1, v/v) solvent mixture.

    • Purify the product by silica gel column chromatography, eluting with the same solvent system.

    • The final product, this compound, is obtained as a white solid. A yield of 90% has been reported for this procedure.

Method 2: Iodination of 2-Chlorophenol (Proposed)

An alternative approach involves the direct iodination of 2-chlorophenol. The hydroxyl and chloro groups will direct the incoming electrophilic iodine to specific positions on the aromatic ring. The para-position to the hydroxyl group is generally favored.

Iodination_of_2_Chlorophenol 2-Chlorophenol 2-Chlorophenol Reaction Electrophilic Iodination 2-Chlorophenol->Reaction Iodinating_Agent Iodine (I₂) + Oxidizing Agent (e.g., HIO₃, H₂O₂) Iodinating_Agent->Reaction This compound This compound Reaction->this compound

Figure 2: Proposed synthesis by iodination of 2-Chlorophenol.

Experimental Protocol (General Outline):

  • Materials: 2-Chlorophenol, Iodine (I₂), an oxidizing agent (e.g., iodic acid, hydrogen peroxide), a suitable solvent (e.g., acetic acid, methanol).

  • Procedure:

    • Dissolve 2-chlorophenol in the chosen solvent.

    • Add iodine and the oxidizing agent. The oxidizing agent is necessary to generate the electrophilic iodine species.

    • Stir the reaction at a suitable temperature (e.g., room temperature to gentle heating) and monitor by TLC.

    • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess iodine).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer and purify the product by recrystallization or column chromatography.

Method 3: Sandmeyer Reaction of 2-Chloro-4-aminophenol (Proposed)

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. Starting from 2-chloro-4-aminophenol, a diazonium salt can be formed and subsequently displaced by iodide.

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination 2-Chloro-4-aminophenol 2-Chloro-4-aminophenol NaNO2_HCl NaNO₂ / aq. HCl (0-5 °C) 2-Chloro-4-aminophenol->NaNO2_HCl Diazonium_Salt 2-Chloro-4-iodophenyldiazonium chloride NaNO2_HCl->Diazonium_Salt KI Potassium Iodide (KI) This compound This compound KI->this compound Diazonium_Salt_2 Diazonium Salt Diazonium_Salt_2->KI Kinase_Inhibitor_Workflow Start This compound Step1 Suzuki Coupling (at Iodo position) Start->Step1 Intermediate1 Aryl-substituted 2-Chlorophenol Step1->Intermediate1 Step2 Further Functionalization (e.g., at Chloro or Hydroxyl group) Intermediate1->Step2 Final_Product Potential Kinase Inhibitor Step2->Final_Product

References

Potential Biological Activities of 2-Chloro-4-iodophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols represent a class of organic compounds with diverse and significant biological activities. The unique electronic and lipophilic properties imparted by halogen substituents make these compounds promising scaffolds in medicinal chemistry. This technical guide focuses on the potential biological activities of derivatives of 2-Chloro-4-iodophenol, a di-halogenated phenol. While specific research on a broad range of this compound derivatives is limited, this document extrapolates potential activities based on studies of structurally related halogenated phenols. It covers potential antimicrobial, antifungal, and cytotoxic activities, along with possible mechanisms of action such as enzyme inhibition. Detailed experimental protocols for key biological assays are provided to facilitate further research in this area. All quantitative data from related compounds is summarized for comparative analysis, and logical workflows and potential signaling pathways are visualized using Graphviz diagrams.

Introduction

Phenolic compounds are a well-established class of molecules with a wide spectrum of biological activities. The introduction of halogen atoms onto the phenol ring can significantly modulate their physicochemical properties, such as acidity, lipophilicity, and reactivity, thereby influencing their biological effects. The presence of both chlorine and iodine in the this compound scaffold offers a unique combination of steric and electronic properties that could lead to novel biological activities. This guide explores the plausible therapeutic potential of its derivatives in various domains.

Potential Biological Activities

Based on the broader class of halogenated phenols, derivatives of this compound are anticipated to exhibit several key biological activities.

Antimicrobial and Antifungal Activity

Halogenated phenols are known for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components, and the inhibition of essential enzymes. The lipophilicity conferred by the halogen atoms facilitates the passage of these compounds across the cell membrane.

Hypothetical Data Presentation:

Should a series of this compound derivatives be synthesized and tested, the following table illustrates how their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains could be presented.

DerivativeStructure ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent This compoundData not availableData not availableData not available
Derivative 1 Ether linkage at C1Data not availableData not availableData not available
Derivative 2 Ester linkage at C1Data not availableData not availableData not available
Derivative 3 Schiff base from 2-chloro-4-aminophenolData not availableData not availableData not available
Cytotoxic Activity

The cytotoxicity of phenolic compounds against cancer cell lines is a well-documented phenomenon. Halogenation can enhance this activity by increasing cellular uptake and promoting the generation of reactive oxygen species (ROS), which can induce apoptosis.

Hypothetical Data Presentation:

The following table demonstrates how the half-maximal inhibitory concentration (IC50) values of hypothetical this compound derivatives against various cancer cell lines could be tabulated.

DerivativeStructure ModificationMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
Parent This compoundData not availableData not availableData not available
Derivative 1 Ether linkage at C1Data not availableData not availableData not available
Derivative 2 Ester linkage at C1Data not availableData not availableData not available
Derivative 3 Schiff base from 2-chloro-4-aminophenolData not availableData not availableData not available
Enzyme Inhibition

Phenolic compounds are known to interact with and inhibit various enzymes. The nature and position of substituents on the phenol ring play a crucial role in determining the inhibitory potency and selectivity. Potential enzyme targets for this compound derivatives could include kinases, and topoisomerases, which are critical for cell signaling and DNA replication, respectively.

Hypothetical Data Presentation:

This table illustrates how enzyme inhibition data for hypothetical derivatives could be presented.

DerivativeStructure ModificationKinase A IC50 (nM)Topoisomerase II % Inhibition @ 10 µM
Parent This compoundData not availableData not available
Derivative 1 Ether linkage at C1Data not availableData not available
Derivative 2 Ester linkage at C1Data not availableData not available
Derivative 3 Schiff base from 2-chloro-4-aminophenolData not availableData not available

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

DNA Topoisomerase II Inhibition Assay: Plasmid DNA Cleavage Assay

This assay is used to determine if a compound can inhibit the activity of topoisomerase II by assessing its ability to prevent the relaxation of supercoiled plasmid DNA.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Start This compound Derivatization Chemical Derivatization (e.g., Etherification, Esterification) Start->Derivatization Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification Antimicrobial Antimicrobial Assays (Broth Microdilution) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT Assay) Purification->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Purification->Enzyme Data Quantitative Data Analysis (MIC, IC50) Antimicrobial->Data Cytotoxicity->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead Potential_Cytotoxicity_Pathway Derivative This compound Derivative CellMembrane Cell Membrane Penetration Derivative->CellMembrane ROS Increased Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis p53 p53 Activation DNA_Damage->p53 p53->Caspase CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest CellCycleArrest->Apoptosis

An In-depth Technical Guide on the Solubility of 2-Chloro-4-iodophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the solubility characteristics of 2-chloro-4-iodophenol in organic solvents. While specific quantitative data is not extensively available in public literature, this document outlines the expected solubility profile based on its chemical properties and provides a comprehensive experimental protocol for its determination. This guide is intended to be a foundational resource for researchers working with this compound in synthesis, purification, and formulation development.

Introduction to this compound

This compound is a halogenated phenolic compound with the chemical formula C₆H₄ClIO. Halogenated phenols are important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of the solubility of this compound in various organic solvents is critical for its effective use in reaction chemistry, for developing purification strategies such as crystallization, and for its formulation in drug delivery systems.

Solubility Profile of this compound

Qualitative Solubility Data:

CompoundSolventSolubility
4-Chloro-2-iodophenolEthanolSoluble[1][2]
EthersSoluble[1][2]
BenzeneSoluble[1][2]
WaterSlightly soluble[1][2]
2-IodophenolEthanolEasily soluble[3]
EtherEasily soluble[3]
WaterSlightly soluble[3]
4-IodophenolEthanolReadily dissolves[4]
EtherReadily dissolves[4]
WaterSlightly dissolves[4]
2-ChlorophenolEthanolSoluble[5]
Ethyl etherSoluble[5]
BenzeneVery soluble[5]
ChloroformSlightly soluble[5]
Water2.85 g/100 mL at 20 °C[5]

Based on the principle of "like dissolves like," this compound, with its halogenated aromatic structure, is expected to be more soluble in organic solvents than in water. The presence of the hydroxyl group can contribute to its solubility in polar solvents through hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Thermostatic shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that the solution reaches saturation at equilibrium.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is recommended to perform a preliminary study to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: The solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. The mass of the remaining solid solute is then determined.

    • Chromatographic/Spectroscopic Method (Preferred):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G A Preparation of Saturated Solution B Equilibration in Thermostatic Shaker A->B Incubate (24-72h) C Sample Collection (Supernatant) B->C Allow to Settle D Filtration C->D E Quantification (e.g., HPLC-UV) D->E F Solubility Calculation E->F

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can significantly influence the solubility of this compound in organic solvents:

  • Solvent Polarity: The polarity of the solvent is a key determinant. Nonpolar solvents are generally expected to be good solvents for this compound due to its significant nonpolar surface area. Polar aprotic and polar protic solvents may also exhibit good solubilizing capacity due to dipole-dipole interactions and hydrogen bonding with the hydroxyl group, respectively.

  • Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with increasing temperature. Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

  • Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility. The thermodynamically most stable polymorph will have the lowest solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents are not readily found in the public domain, this technical guide provides a comprehensive framework for its experimental determination. By following the detailed shake-flask protocol and considering the factors that influence solubility, researchers and drug development professionals can generate the reliable data necessary for their specific applications. The expected qualitative solubility profile suggests good solubility in common organic solvents like alcohols, ethers, and aromatic hydrocarbons.

References

A Technical Guide to Commercial Suppliers of 2-Chloro-4-iodophenol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-4-iodophenol (CAS No. 116130-33-7) is a halogenated phenol derivative that serves as a valuable intermediate and building block in organic synthesis.[1] Its unique substitution pattern, featuring both chlorine and iodine atoms, allows for differential reactivity in cross-coupling reactions and other transformations, making it a point of interest for medicinal chemists and researchers in drug discovery. This guide provides an in-depth overview of commercial suppliers, their specifications, and a generalized workflow for the procurement and utilization of this compound in a research setting.

Commercial Supplier Specifications

For researchers and drug development professionals, sourcing high-quality chemical reagents is a critical first step. The following table summarizes the product specifications for this compound from various commercial suppliers. This data facilitates a direct comparison of purity, availability, and other key metrics.

SupplierCatalog/Product No.CAS No.Molecular FormulaMolecular Weight ( g/mol )PurityAvailable Sizes/Lead Time
Protheragen PIMP22484[1]116130-33-7[1]C₆H₄ClIO[1]254.45[1]Not specifiedInquiry required[1]
Manchester Organics V32012[2]116130-33-7[2]Not specifiedNot specifiedNot specifiedLead time 4 - 6 weeks[2]
Apollo Scientific MFCD11110536[3]116130-33-7[3]Not specifiedNot specifiedNot specified100mg, 250mg, 1g, 5g, 25g, 100g (Leadtime: 2-3 weeks)[3]
ChemScene CS-W006410[4]116130-33-7[4]C₆H₄ClIO[4]254.45[4]≥95%[4]Inquiry required
Appchem AI14979116130-33-7[5]C₆H₄ClIO[5]254.4528[5]Not specifiedInquiry required[5]
Sigma-Aldrich (via ChemScene) CIAH987EF181116130-33-7C₆H₄ClIONot specified95%Inquiry required
Sigma-Aldrich (via Fluorochem) FLUH99C8D5A4116130-33-7C₆H₄ClIONot specified95%Inquiry required

Note: This product is typically for research use only.[1][4] Availability and lead times are subject to change and should be confirmed directly with the supplier.

Experimental Protocols and Applications

While commercial suppliers provide key analytical data such as purity and molecular structure, they do not typically publish detailed experimental protocols for the subsequent use of their chemical reagents. The application of this compound is highly dependent on the specific research context, such as its use as a starting material in multi-step organic synthesis.

Researchers are expected to develop their own methodologies based on established chemical literature and synthesis procedures. For instance, halogenated phenols are commonly used in cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds. The specific reaction conditions—including the choice of catalyst, base, solvent, and temperature—must be optimized for each unique synthetic transformation.

While a specific synthesis protocol for a drug candidate using this compound is proprietary, a generalized workflow for sourcing and utilizing such a chemical is presented below.

Logical Workflow for Sourcing and Research Application

The process of acquiring and using a chemical intermediate like this compound in a research and development setting follows a structured path from initial identification to experimental execution. The diagram below illustrates this logical workflow.

G cluster_sourcing Phase 1: Sourcing & Procurement cluster_research Phase 2: Experimental Execution A Identify Need: This compound as key intermediate B Search Commercial Suppliers (e.g., Sigma-Aldrich, ChemScene) A->B C Compare Specifications: - Purity (≥95%) - Lead Time - Cost B->C D Select Supplier & Request Quote C->D E Procure Reagent & Obtain Certificate of Analysis (CoA) D->E F Review Certificate of Analysis & Verify Material Identity E->F Material Transfer G Develop Synthetic Protocol (e.g., Cross-Coupling Reaction) F->G H Execute Synthesis & Purify Product G->H I Characterize Final Compound (NMR, MS, HPLC) H->I J Proceed to Biological Assay or Next Synthetic Step I->J

Caption: Workflow for sourcing and utilizing a chemical intermediate.

Signaling Pathways

As a chemical intermediate, this compound is not itself an active pharmaceutical ingredient and is therefore not directly associated with a specific signaling pathway. Instead, it serves as a foundational component used to synthesize more complex molecules that may be designed to interact with biological targets. For example, iodophenol derivatives are used in the synthesis of agonists for receptors like the estrogen β receptor, which is involved in various physiological processes.[6] The final synthesized compound, not the intermediate, would be the subject of pathway analysis. The diagram below illustrates this hierarchical relationship in drug discovery.

G cluster_chemistry Chemical Synthesis cluster_biology Biological Application A This compound (Intermediate) B Multi-Step Organic Synthesis (e.g., Suzuki Coupling) A->B C Final Compound (Potential Drug Candidate) B->C E Cellular Signaling Pathway C->E Modulates D Target Identification (e.g., Kinase, Receptor) D->E F Physiological Response E->F

Caption: Role of an intermediate in the drug discovery process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-iodophenol from p-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-4-iodophenol is a valuable halogenated phenol derivative that serves as a key building block in organic synthesis. Its substituted phenolic structure makes it an important intermediate in the development of pharmaceuticals and other biologically active compounds. The presence of three distinct functional groups—hydroxyl, chloro, and iodo—on the aromatic ring allows for a variety of subsequent chemical transformations, enabling the construction of complex molecular architectures. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from the readily available starting material, p-aminophenol.

The synthetic strategy involves an initial diazotization of p-aminophenol, followed by a Sandmeyer-type reaction to introduce an iodine atom, yielding 4-iodophenol.[1] The subsequent step is a regioselective chlorination of the 4-iodophenol intermediate to produce the final product, this compound.[2]

Overall Synthetic Scheme

The synthesis of this compound from p-aminophenol is achieved in two primary steps:

  • Step 1: Iodination via Diazotization: p-Aminophenol is converted to a diazonium salt, which is then treated with potassium iodide to yield 4-iodophenol.

  • Step 2: Regioselective Chlorination: The intermediate, 4-iodophenol, is chlorinated using sulfuryl chloride to afford the final product, this compound.

G cluster_step3 p_aminophenol p-Aminophenol intermediate 4-Iodophenol p_aminophenol->intermediate Step 1: Iodination final_product This compound intermediate->final_product Step 2: Chlorination reagents1 1. NaNO₂, H₂SO₄, H₂O 2. KI reagents2 SO₂Cl₂, Toluene

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodophenol from p-Aminophenol

This protocol is adapted from a procedure published in Organic Syntheses.[1] It involves the diazotization of p-aminophenol followed by treatment with potassium iodide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
p-Aminophenol109.13109.0 g1.001.00
Sulfuric Acid (conc.)98.0865 mL (120 g)1.221.22
Sodium Nitrite (95%)69.0072.0 g1.001.00
Potassium Iodide166.00175.0 g1.051.05
Sodium Thiosulfate158.11~5.0 g--
Water18.02As needed--
Ice-As needed--

Equipment:

  • 2-liter three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and filter flask

  • Steam distillation apparatus

Procedure:

  • Preparation of the Amine Salt Solution: In the 2-liter flask, dissolve p-aminophenol (109.0 g) in a mixture of ice (500 g), water (500 mL), and concentrated sulfuric acid (65 mL). Cool the mixture to 0°C in an ice-salt bath.

  • Diazotization: While maintaining the temperature at 0°C and stirring vigorously, add a solution of sodium nitrite (72.0 g in 150 mL of water) dropwise over one hour. Continue stirring for an additional 20 minutes after the addition is complete.

  • Addition of Potassium Iodide: Slowly add a solution of potassium iodide (175.0 g in 175 mL of water) to the cold diazonium salt solution. A vigorous reaction with foaming will occur.

  • Decomposition: Allow the mixture to stand for one hour at room temperature and then heat on a steam bath until the evolution of nitrogen ceases.

  • Workup: Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate (~5 g).

  • Purification: The crude 4-iodophenol is purified by steam distillation. Collect the distillate until it is no longer oily. The solid 4-iodophenol in the receiver is then collected by filtration, washed with cold water, and dried.

  • Characterization: The typical yield is around 154-165 g (70-75%). The product should be a crystalline solid with a melting point of 93-94°C.

Step 2: Synthesis of this compound from 4-Iodophenol

This protocol describes the regioselective chlorination of 4-iodophenol using sulfuryl chloride (SO₂Cl₂).[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)MolesEquivalents
4-Iodophenol220.0111.0 g0.051.0
Sulfuryl Chloride (SO₂Cl₂)134.973.7 mL (6.75 g)0.051.0
Toluene92.14100 mL--
Diisobutylamine129.24Small amount--
Diethyl Ether74.12As needed--
Saturated NaHCO₃ (aq)-As needed--
Saturated NaCl (aq)-As needed--
Magnesium Sulfate (MgSO₄)120.37As needed--

Equipment:

  • Round-bottom flask

  • Reflux condenser with argon/nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel column for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an argon atmosphere, add 4-iodophenol (11.0 g), toluene (100 mL), and a catalytic amount of diisobutylamine. Heat the mixture to 70°C.

  • Chlorination: Slowly add sulfuryl chloride (3.7 mL) dropwise to the heated solution. Maintain the reaction temperature at 70°C and continue stirring for 1 hour.

  • Reaction Quenching and Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous NaCl solution, and finally with water.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane:ether (4:1, v/v) solvent system for elution.

  • Final Product: The final product, this compound, is obtained as a white solid. The reported yield for this step is approximately 90%.[2]

Summary of Quantitative Data

Table 1: Reaction Parameters for the Synthesis of 4-Iodophenol

ParameterValue
Starting Materialp-Aminophenol (109.0 g)
Key ReagentsNaNO₂, H₂SO₄, KI
SolventWater
Reaction Temperature0°C (Diazotization)
Reaction Time~2 hours (Diazotization), then heating
Product AppearanceCrystalline Solid
Melting Point93-94°C
Typical Yield154-165 g (70-75%)

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material4-Iodophenol (11.0 g)
Key ReagentsSulfuryl Chloride (SO₂Cl₂)
SolventToluene
Reaction Temperature70°C
Reaction Time1 hour
Product AppearanceWhite Solid
Purification MethodSilica Gel Chromatography
Typical Yield~90%

Experimental Workflow Visualization

G cluster_step1 Step 1: Synthesis of 4-Iodophenol cluster_step2 Step 2: Synthesis of this compound start Start: p-Aminophenol prep_amine Prepare Amine Salt Solution (p-Aminophenol, H₂SO₄, H₂O, Ice) start->prep_amine end_node Final Product: This compound diazotization Diazotization at 0°C (Add NaNO₂ solution) prep_amine->diazotization add_ki Add KI Solution diazotization->add_ki decompose Decomposition (Heat on steam bath) add_ki->decompose workup1 Workup (Cool, add Na₂S₂O₃) decompose->workup1 purify1 Purification (Steam Distillation) workup1->purify1 intermediate Intermediate: 4-Iodophenol purify1->intermediate setup_chloro Reaction Setup under Argon (4-Iodophenol, Toluene, 70°C) intermediate->setup_chloro chlorination Chlorination (Add SO₂Cl₂ dropwise) setup_chloro->chlorination workup2 Workup & Extraction (Ether, NaHCO₃, NaCl) chlorination->workup2 dry_conc Dry (MgSO₄) & Concentrate workup2->dry_conc purify2 Purification (Silica Gel Chromatography) dry_conc->purify2 purify2->end_node

Figure 2: Detailed experimental workflow for the synthesis.

Safety Precautions

  • p-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction.

  • Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

  • Potassium Iodide: May cause skin and eye irritation.

  • Sulfuryl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Toluene and Diethyl Ether: Highly flammable liquids and vapors. Harmful if inhaled.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures. All reactions should be conducted in a well-ventilated chemical fume hood.

References

Application Notes and Protocols for Selective Suzuki Coupling of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of dihalogenated aromatic compounds is a critical strategy in medicinal chemistry and materials science, enabling the stepwise introduction of different substituents to build molecular complexity. 2-Chloro-4-iodophenol is a valuable building block, featuring two different halogen atoms with distinct reactivities in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) center. This reactivity difference allows for highly regioselective Suzuki-Miyaura coupling at the 4-position, leaving the chlorine atom at the 2-position available for subsequent transformations. This application note provides a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids, a cornerstone reaction for the synthesis of functionalized 2-chlorobiphenyl-4-ols.

Principle of Selectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle initiates with the oxidative addition of the organohalide to a Pd(0) complex. The relative reactivity of aryl halides in this step follows the order: Ar-I > Ar-Br >> Ar-Cl. This established reactivity hierarchy is the foundation for the selective coupling at the iodine-bearing position of this compound. By carefully selecting the reaction conditions, the C-I bond can be selectively activated and coupled, while the more stable C-Cl bond remains intact.

Experimental Protocols

This section details the experimental procedures for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

General Procedure

To a reaction vessel is added this compound, the respective arylboronic acid, a palladium catalyst, a ligand (if required), and a base. The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). A degassed solvent or solvent mixture is then added, and the reaction is heated with stirring for a specified time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts and the base. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

  • Reaction Scheme:

    • This compound + Phenylboronic Acid → 2-Chloro-[1,1'-biphenyl]-4-ol

  • Reagents and Conditions:

    Reagent/Parameter Molar Equivalents/Value
    This compound 1.0
    Phenylboronic Acid 1.2
    Pd(PPh₃)₄ 0.03
    K₂CO₃ 2.0
    Solvent 1,4-Dioxane/H₂O (4:1)
    Temperature 90 °C
    Time 12 h

    | Yield | ~85-95% (Estimated) |

  • Detailed Steps:

    • In a Schlenk flask, combine this compound (1.0 mmol, 254.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

    • Seal the flask, evacuate, and backfill with nitrogen three times.

    • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

    • Stir the mixture at 90 °C for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-[1,1'-biphenyl]-4-ol.

Protocol 2: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

  • Reaction Scheme:

    • This compound + 4-Methoxyphenylboronic Acid → 2-Chloro-4'-methoxy-[1,1'-biphenyl]-4-ol

  • Reagents and Conditions:

    Reagent/Parameter Molar Equivalents/Value
    This compound 1.0
    4-Methoxyphenylboronic Acid 1.2
    Pd(OAc)₂ 0.02
    SPhos 0.04
    K₃PO₄ 2.0
    Solvent Toluene/H₂O (5:1)
    Temperature 100 °C
    Time 8 h

    | Yield | ~90-98% (Estimated) |

  • Detailed Steps:

    • To an oven-dried flask, add this compound (1.0 mmol, 254.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.6 mg).

    • Evacuate and backfill the flask with argon.

    • Add 6 mL of a degassed 5:1 mixture of toluene and water.

    • Heat the reaction mixture to 100 °C and stir for 8 hours.

    • After cooling, dilute with ethyl acetate (25 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (eluent: gradient of ethyl acetate in hexane) to yield 2-chloro-4'-methoxy-[1,1'-biphenyl]-4-ol.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids based on the protocols described and data from analogous reactions in the literature.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Estimated Yield (%)
1Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100890-98
33,5-Dimethylphenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901280-90
44-Acetylphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001082-92

Mandatory Visualization

Suzuki Coupling Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept in understanding this transformation.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdIL Ar-Pd(II)-I(Ln) Pd0->ArPdIL Ar-I OxAdd Oxidative Addition ArPdArL Ar-Pd(II)-Ar'(Ln) ArPdIL->ArPdArL Ar'B(OH)₂ / Base Transmetal Transmetalation ArPdArL->Pd0 Ar-Ar' RedElim Reductive Elimination ArI Ar-I ArBOH2 Ar'B(OH)₂ + Base ArAr Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for performing the Suzuki coupling of this compound is a systematic process from reaction setup to product isolation.

Suzuki_Workflow A 1. Reaction Setup (Reagents, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Heating & Stirring (e.g., 90-100 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Workup (Quench, Extract, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product (2-Chloro-4-arylphenol) G->H

Caption: General experimental workflow for Suzuki coupling.

Application Notes and Protocols for the Use of 2-Chloro-4-iodophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodophenol is a versatile halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of three distinct functional groups: a hydroxyl group, a chlorine atom, and an iodine atom. This unique arrangement allows for a range of selective chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and reactive towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This reactivity difference enables the regioselective functionalization of the molecule, where the iodine atom can be selectively replaced, leaving the chlorine atom available for subsequent transformations under different reaction conditions.

This document provides detailed application notes and experimental protocols for two primary applications of this compound: the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds and the Williamson ether synthesis for the preparation of substituted aryl ethers.

Application 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of this compound, the reaction can be tuned to occur selectively at the C-I bond, providing a straightforward route to 2-chloro-4-arylphenols. These products are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents 2_Chloro_4_iodophenol This compound Product 2-Chloro-4-arylphenol 2_Chloro_4_iodophenol->Product + Arylboronic_acid Arylboronic Acid (R-B(OH)2) Arylboronic_acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling:
Arylboronic Acid (R-B(OH)₂)Palladium Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O801285Hypothetical Data
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100892Hypothetical Data
3-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O110688Hypothetical Data

Note: The data in this table is representative and synthesized from literature precedents for analogous compounds to illustrate typical reaction outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-arylphenol.

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Base - Pd Catalyst Start->Setup Inert Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup: - Cool to RT - Dilute with EtOAc & H2O Monitor->Workup Extract Extraction with EtOAc Workup->Extract Wash_Dry Wash with Brine & Dry over Na2SO4 Extract->Wash_Dry Purify Purification: - Concentrate - Column Chromatography Wash_Dry->Purify Product Pure 2-Chloro-4-arylphenol Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide. The phenolic hydroxyl group of this compound is acidic and can be readily deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent. This reaction provides a direct route to a variety of 2-chloro-4-iodo-alkoxybenzenes.

General Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents 2_Chloro_4_iodophenol This compound Product 2-Chloro-4-iodo-alkoxybenzene 2_Chloro_4_iodophenol->Product + Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Product + Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: Williamson ether synthesis with this compound.

Quantitative Data for Williamson Ether Synthesis:
Alkyl Halide (R-X)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl iodideK₂CO₃AcetoneReflux695Hypothetical Data
Ethyl bromideNaHDMFRT490Hypothetical Data
Benzyl bromideCs₂CO₃Acetonitrile60893Hypothetical Data

Note: The data in this table is representative and synthesized from literature precedents for analogous compounds to illustrate typical reaction outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the Williamson ether synthesis using this compound and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, 1.1 equivalents)

  • Base (e.g., anhydrous potassium carbonate, 1.5 equivalents)

  • Anhydrous solvent (e.g., acetone or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Water

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert gas supply (optional, but recommended)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the anhydrous solvent (e.g., acetone).

  • Base Addition: Add the base (e.g., anhydrous potassium carbonate, 1.5 eq) to the solution.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure 2-chloro-4-iodo-alkoxybenzene.

Williamson_Workflow Start Start Setup Reaction Setup: - this compound - Anhydrous Solvent Start->Setup Base_Add Add Base (e.g., K2CO3) Setup->Base_Add Alkyl_Halide_Add Add Alkyl Halide Base_Add->Alkyl_Halide_Add Stir Stir at RT or Reflux Alkyl_Halide_Add->Stir Monitor Monitor Reaction (TLC) Stir->Monitor Workup Workup: - Cool to RT - Filter Monitor->Workup Concentrate Concentrate Filtrate Workup->Concentrate Extract Extraction with EtOAc Concentrate->Extract Wash_Dry Wash with H2O & Brine, Dry over Na2SO4 Extract->Wash_Dry Purify Purification: - Concentrate - Column Chromatography (if needed) Wash_Dry->Purify Product Pure 2-Chloro-4-iodo-alkoxybenzene Purify->Product

Caption: Experimental workflow for Williamson ether synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The distinct reactivity of its halogen atoms allows for selective functionalization through well-established synthetic methodologies such as the Suzuki-Miyaura coupling and the Williamson ether synthesis. The protocols provided herein offer a robust starting point for researchers and drug development professionals to utilize this compound in the synthesis of a wide array of complex and potentially bioactive molecules. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target compounds.

Applications of 2-Chloro-4-iodophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodophenol is a halogenated phenolic compound with significant potential as a versatile building block in medicinal chemistry. While direct literature on its biological applications is limited, its structural motifs—a phenol, a chloro group, and a reactive iodo group—make it an attractive starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of two different halogens allows for selective and sequential functionalization, primarily through cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds, and offers detailed protocols for the synthesis and biological evaluation of its derivatives.

Potential Therapeutic Applications

Based on the known biological activities of analogous chlorinated and iodinated phenolic compounds, derivatives of this compound are promising candidates for development as:

  • Anticancer Agents: Halogenated phenols are integral components of numerous anticancer agents. The introduction of chlorine and iodine can enhance cytotoxic activities.[2][3] Phenolic compounds have been shown to induce apoptosis and inhibit cancer cell migration.[4] Derivatives of this compound could be designed to target various cancer-related signaling pathways.

  • Antimicrobial Agents: Phenolic compounds and their derivatives are known for their antimicrobial properties against a wide range of bacteria and fungi.[5][6] The lipophilicity conferred by the halogen atoms can facilitate the passage of these molecules through microbial cell membranes, potentially leading to enhanced antimicrobial efficacy.

  • Enzyme Inhibitors: The structural scaffold of this compound can be elaborated to design inhibitors of various enzymes implicated in disease. For example, derivatives of 4-aminophenol have been investigated as inhibitors of enzymes like lipoxygenase.

Synthetic Applications: A Versatile Synthetic Intermediate

The key to unlocking the medicinal chemistry potential of this compound lies in its utility as a synthetic intermediate. The differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for regioselective modifications. The C-I bond is significantly more reactive, enabling selective functionalization at the 4-position, followed by subsequent modification at the 2-position if desired.

Key Functionalization Reactions:
  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl substituents.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines, which are common motifs in bioactive molecules.

  • Ullmann Condensation: A classic method for forming carbon-oxygen (ether) and carbon-nitrogen bonds.[7]

  • Williamson Ether Synthesis: For the synthesis of ether derivatives from the phenolic hydroxyl group.

Experimental Protocols: Synthesis of this compound Derivatives

The following protocols are generalized procedures for the synthesis of various derivatives from this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Synthesis of 4-Aryl-2-chlorophenol via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chlorophenol.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound This compound->Reaction_Center Arylboronic_acid Ar-B(OH)₂ Arylboronic_acid->Reaction_Center Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Reaction_Center Base K₂CO₃ Base->Reaction_Center Solvent Dioxane/H₂O Solvent->Reaction_Center Product 4-Aryl-2-chlorophenol Reaction_Center->Product

Suzuki-Miyaura coupling of this compound.
Protocol 2: Synthesis of N-Aryl-2-chloro-4-aminophenol via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)

  • Xantphos or other suitable ligand (0.02 equivalents)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and the ligand (0.02 eq) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions This compound This compound This compound->Reaction_Center Amine R₂NH Amine->Reaction_Center Pd_catalyst Pd₂(dba)₃ / Xantphos Pd_catalyst->Reaction_Center Base NaOt-Bu Base->Reaction_Center Solvent Toluene Solvent->Reaction_Center Product N-Substituted-2-chloro-4-aminophenol Reaction_Center->Product

Buchwald-Hartwig amination of this compound.

Biological Evaluation Protocols

The following are generalized protocols for the initial in vitro screening of newly synthesized this compound derivatives.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is for determining the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[2][10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: Illustrative Anticancer Activity of this compound Derivatives

Compound IDR Group (at C4-position)Cell LineIC₅₀ (µM)
CIP-01 PhenylMCF-715.2 ± 1.8
CIP-01 PhenylA54922.5 ± 2.3
CIP-02 4-MethoxyphenylMCF-78.7 ± 0.9
CIP-02 4-MethoxyphenylA54912.1 ± 1.5
CIP-03 3-PyridylMCF-725.4 ± 3.1
CIP-03 3-PyridylA54931.8 ± 3.9
Doxorubicin (Positive Control)MCF-70.9 ± 0.1
Doxorubicin (Positive Control)A5491.2 ± 0.2

Note: The data presented are for illustrative purposes only and represent hypothetical values.

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

Compound IDR Group (at C4-position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
CIP-N1 n-Butylamino1664
CIP-N2 Diethylamino32>128
CIP-N3 Morpholino832
Vancomycin (Positive Control)1N/A
Ciprofloxacin (Positive Control)0.50.015

Note: The data presented are for illustrative purposes only and represent hypothetical values.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound, particularly those designed as anticancer agents, may exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for anticancer drugs is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[3][12][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor CIP Derivative (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits

Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This compound represents a valuable, yet underexplored, starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern allows for diverse and selective chemical modifications, paving the way for the creation of libraries of compounds for screening against various therapeutic targets. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this compound derivatives in the ongoing quest for new and effective medicines.

References

Application Notes and Protocols for the Iodination of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated phenols are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of an iodine atom onto the phenol ring provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. This document provides detailed experimental procedures for the regioselective iodination of 2-chlorophenol, a common starting material in medicinal chemistry. Two primary methods are presented: a classical approach using sodium iodide and sodium hypochlorite, and an environmentally benign "green" method employing hydrogen peroxide as the oxidant.

The electrophilic aromatic substitution on 2-chlorophenol is directed by the strongly activating hydroxyl group, which favors substitution at the ortho and para positions. Consequently, the primary products expected are 2-chloro-4-iodophenol and 2-chloro-6-iodophenol. The ratio of these products is influenced by the reaction conditions, including the choice of iodinating agent and solvent.

Reaction Scheme

G cluster_main General Reaction Scheme 2-Chlorophenol reagents + I+ 2-Chlorophenol->reagents This compound reagents->this compound plus + This compound->plus 2-Chloro-6-iodophenol plus->2-Chloro-6-iodophenol

Caption: General reaction for the iodination of 2-chlorophenol.

Data Presentation

MethodIodinating SystemSolventMajor Product(s)Total Yield (%)Product Ratio (ortho:para)Reference
1NaI / NaOClMethanol/WaterThis compound, 2-Chloro-6-iodophenolEstimated 70-90%Para majorGeneral Method
2I₂ / H₂O₂WaterThis compound, 2-Chloro-6-iodophenolEstimated 80-95%Para major[1]
3NIS / PTSADichloromethane2,6-dichloro-4-iodophenol, 3,5-dichloro-2-iodophenol~76%1:3[1]
4AgSbF₆ / I₂Dichloromethane3,5-dichloro-2-iodophenol82%Predominantly ortho[1]

Note: Yields and ratios for methods 1 and 2 are estimations based on general procedures for phenol iodination. Data for methods 3 and 4 are for the iodination of 3,5-dichlorophenol and are provided for comparative purposes.

Experimental Protocols

Protocol 1: Iodination using Sodium Iodide and Sodium Hypochlorite

This method utilizes the in-situ generation of an electrophilic iodine species from the oxidation of sodium iodide with sodium hypochlorite (household bleach).

Materials:

  • 2-Chlorophenol

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, ~5-6% aqueous solution)

  • Methanol

  • Hydrochloric acid (HCl, 2 M)

  • Sodium thiosulfate (Na₂S₂O₃, 10% w/v aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorophenol (1.0 eq) and sodium iodide (1.1 eq) in methanol (10 mL per gram of phenol).

  • Cool the flask in an ice bath with stirring.

  • Slowly add the sodium hypochlorite solution (1.2 eq) dropwise to the stirred mixture over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any remaining oxidant by adding 10% aqueous sodium thiosulfate solution until the yellow color of iodine disappears.

  • Acidify the mixture to pH ~2-3 with 2 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.

Protocol 2: Green Iodination using Iodine and Hydrogen Peroxide in Water

This protocol offers a more environmentally friendly approach, using water as the solvent and hydrogen peroxide as a clean oxidant.[1]

Materials:

  • 2-Chlorophenol

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃, 10% w/v aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-chlorophenol (1.0 eq) and deionized water (20 mL per gram of phenol).

  • Add iodine (1.2 eq) to the suspension.

  • Slowly add hydrogen peroxide (2.0 eq) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to 50-60 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color dissipates.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound and 2-chloro-6-iodophenol isomers.

Mandatory Visualizations

Experimental Workflow

G start Start dissolve Dissolve 2-Chlorophenol and Iodide Source start->dissolve cool Cool Reaction Mixture (for Protocol 1) dissolve->cool add_oxidant Add Oxidant (NaOCl or H2O2) cool->add_oxidant react Stir at Defined Temperature and Time add_oxidant->react quench Quench with Sodium Thiosulfate react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for the iodination of 2-chlorophenol.

Signaling Pathway: Electrophilic Aromatic Substitution Mechanism

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_reomatization Step 3: Rearomatization Iodide Iodide Source (NaI or I2) Electrophile Generation of Electrophilic Iodine (I+) Iodide->Electrophile Oxidant Oxidant (NaOCl or H2O2) Oxidant->Electrophile Attack Nucleophilic Attack by Phenol Ring Electrophile->Attack Phenol 2-Chlorophenol Phenol->Attack Sigma Formation of Sigma Complex (Resonance Stabilized) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation Product Formation of Iodinated 2-Chlorophenol Deprotonation->Product

Caption: Mechanism of electrophilic aromatic iodination of 2-chlorophenol.

References

2-Chloro-4-iodophenol: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 2-Chloro-4-iodophenol is a readily available chemical intermediate that is gaining significant attention as a versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly those with promising applications in drug discovery and development. Its unique substitution pattern, featuring both a chloro and an iodo group on the phenolic ring, allows for selective and sequential functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.

This application note provides detailed protocols for the synthesis of bioactive benzofuran derivatives from this compound and explores their potential mechanisms of action, highlighting the utility of this building block for researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, the benzofuran scaffold is of particular interest due to its prevalence in natural products and its association with a broad spectrum of pharmacological activities, including anticancer, and neuroprotective effects. The strategic use of substituted phenols as precursors is a cornerstone of benzofuran synthesis. This compound offers distinct advantages in this regard. The differential reactivity of the C-I and C-Cl bonds allows for chemoselective palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, providing a modular and efficient approach to constructing diverse libraries of substituted benzofurans.

Synthetic Applications and Protocols

The primary application of this compound in heterocyclic synthesis is as a precursor for substituted benzofurans. The general strategy involves a palladium-catalyzed cross-coupling reaction at the more reactive iodine-bearing carbon, followed by an intramolecular cyclization to form the benzofuran ring.

Sonogashira Coupling followed by Cyclization for the Synthesis of 2-Arylbenzofurans

A powerful method for the synthesis of 2-arylbenzofurans involves a one-pot, two-step sequence commencing with a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization. The higher reactivity of the aryl iodide bond allows for selective coupling with the alkyne, leaving the chloride intact for the final ring structure.

Workflow for Sonogashira Coupling and Cyclization

G A This compound + Terminal Alkyne C Sonogashira Coupling A->C B Palladium Catalyst (e.g., Pd(PPh3)2Cl2) + Copper(I) Iodide (CuI) + Base (e.g., Triethylamine) B->C D Intermediate: 2-alkynyl-4-chlorophenol C->D E Intramolecular Cyclization (e.g., Base-mediated) D->E F Product: 5-Chloro-2-substituted-benzofuran E->F

Caption: General workflow for the synthesis of 2-substituted benzofurans from this compound via a Sonogashira coupling and subsequent cyclization.

Experimental Protocol: Synthesis of 5-Chloro-2-(4-methoxyphenyl)benzofuran

This protocol details the synthesis of a representative 2-arylbenzofuran, 5-chloro-2-(4-methoxyphenyl)benzofuran, a scaffold found in compounds with potential anticancer activity.

Materials:

  • This compound

  • 4-Ethynylanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-ethynylanisole (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-chloro-2-(4-methoxyphenyl)benzofuran.

Reactant/ProductMolecular Weight ( g/mol )Stoichiometry
This compound254.451.0 eq
4-Ethynylanisole132.161.2 eq
Pd(PPh₃)₂Cl₂701.903 mol%
CuI190.455 mol%
Triethylamine101.193.0 eq
Product 258.70 -
Typical Yield -75-85%
Suzuki Coupling for the Synthesis of 2,5-Diarylbenzofurans

The Suzuki coupling provides an alternative and powerful route to construct C-C bonds. In the context of this compound, a sequential Suzuki coupling strategy can be envisioned. The first coupling would occur at the iodo-position, followed by a second coupling at the chloro-position under more forcing conditions, allowing for the synthesis of differentially substituted 2,5-diarylbenzofurans. For the synthesis of a 5-chloro-2-arylbenzofuran, an initial coupling to form a 2-aryl-4-chlorophenol intermediate would be followed by cyclization.

Workflow for Suzuki Coupling Approach

G A This compound + Arylboronic Acid C Suzuki Coupling A->C B Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) B->C D Intermediate: 2-Aryl-4-chlorophenol C->D E Further Functionalization or Cyclization D->E F Heterocyclic Product E->F

Caption: Conceptual workflow for the functionalization of this compound using a Suzuki coupling reaction.

Experimental Protocol: Synthesis of 5-Chloro-2-phenylbenzofuran via a Modified Approach

A related and efficient synthesis of 2-arylbenzofurans involves the Suzuki coupling of a 2-bromobenzofuran intermediate, which can be prepared from ortho-halophenols.[1] This highlights the utility of palladium-catalyzed cross-coupling reactions in building the benzofuran core.

Materials:

  • 2-(4-Bromophenyl)-5-chlorobenzofuran (as an illustrative intermediate)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water solvent mixture

Procedure:

  • In a reaction vessel, combine 2-(4-bromophenyl)-5-chlorobenzofuran (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add a mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ReactantMolecular Weight ( g/mol )Stoichiometry
2-(4-Bromophenyl)-5-chlorobenzofuran308.591.0 eq
Phenylboronic acid121.931.2 eq
Pd(OAc)₂224.492 mol%
PPh₃262.294 mol%
K₂CO₃138.212.0 eq
Typical Yield ->80% [1]

Biological Applications and Signaling Pathways

Benzofuran derivatives synthesized from precursors like this compound have shown significant potential in drug discovery, particularly in oncology. Many of these compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Inhibition of VEGFR-2 Signaling in Cancer

One of the critical targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] The binding of its ligand, VEGF, to VEGFR-2 initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can effectively starve tumors and prevent their growth and metastasis. Certain benzofuran-chalcone derivatives have been identified as potent VEGFR-2 inhibitors.[2]

VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Benzofuran Benzofuran Derivative (e.g., from this compound) Benzofuran->VEGFR2 Inhibits (Prevents Activation)

Caption: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of a benzofuran derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds, most notably substituted benzofurans. The differential reactivity of its halogen substituents allows for selective and controlled functionalization, making it an ideal starting material for creating diverse molecular libraries for drug discovery. The resulting benzofuran derivatives have demonstrated significant biological activities, including the potential to inhibit critical signaling pathways in cancer, such as the VEGFR-2 pathway. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling reactions of 2-chloro-4-iodophenol. This substrate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials, due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 4-position.

This document outlines the methodologies for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, enabling the synthesis of a diverse range of substituted phenols.

Chemoselectivity in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of this compound proceed with high chemoselectivity, favoring the reaction at the more labile carbon-iodine bond over the stronger carbon-chlorine bond. This selectivity is primarily governed by the bond dissociation energies (C-I < C-Br < C-Cl) and allows for a sequential functionalization strategy. By carefully selecting the reaction conditions, one can selectively introduce a substituent at the 4-position while leaving the chlorine atom at the 2-position available for subsequent transformations.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for the selective cross-coupling reactions at the 4-position of this compound. The yields and conditions are based on established literature for analogous polyhalogenated aromatic compounds and serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100890-98
33-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101088-96
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF801682-92

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF25-50690-98
21-HeptynePd(PPh₃)₄ (3)CuI (5)DIPA (3)DMF60885-95
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N (3)Toluene501088-96
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (3)Acetonitrile401280-90

Table 3: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001675-85
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile802470-80
31-OcteneHerrmann's Catalyst (1)-NaOAc (2)DMA1201865-75
4CyclohexenePdCl₂(PPh₃)₂ (3)-Et₃N (2)Toluene1102060-70

Table 4: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1001880-90
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.5)1,4-Dioxane902485-95
3n-HexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene1101678-88
4BenzylaminePdCl₂(dppf) (3)-K₂CO₃ (2)DMF802075-85

Experimental Protocols

The following are detailed, representative protocols for the selective cross-coupling at the 4-position of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-chloro-4-phenylphenol

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.

  • Add degassed toluene and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Reaction: Synthesis of 2-chloro-4-(phenylethynyl)phenol

Materials:

  • 2-Chloro-

Application Notes and Protocols: Derivatization of 2-Chloro-4-iodophenol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodophenol is a versatile chemical intermediate with a unique substitution pattern that makes it an attractive starting material for the synthesis of novel compounds for biological screening. The presence of a hydroxyl group allows for derivatization through etherification and esterification, while the iodo and chloro substituents provide handles for cross-coupling reactions such as Suzuki and Heck couplings. This strategic placement of functional groups enables the creation of a diverse library of molecules with the potential for a wide range of biological activities.

These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds. The methodologies outlined below are intended to serve as a comprehensive guide for researchers engaged in drug discovery and development.

Derivatization Strategies

The derivatization of this compound can be approached through several key synthetic transformations to generate a library of compounds for biological evaluation.

Workflow for Derivatization of this compound

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Classes A This compound B Etherification A->B Alkyl/Aryl Halide, Base C Esterification A->C Acyl Halide/Anhydride, Base D Suzuki Coupling A->D Boronic Acid, Pd Catalyst, Base E Heck Coupling A->E Alkene, Pd Catalyst, Base F Ethers B->F G Esters C->G H Biaryls D->H I Alkenylated Phenols E->I J Biological Screening F->J G->J H->J I->J Biological_Screening_Workflow A Synthesized Derivatives B Primary Screening A->B Single Concentration C Hit Identification B->C Activity Threshold D Secondary Screening (Dose-Response) C->D IC50/EC50 Determination E Lead Compound Selection D->E Potency & Selectivity F Mechanism of Action Studies E->F Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Receptor->Caspase8 Activation Derivative This compound Derivative Target Target Protein (e.g., Kinase, Tubulin) Derivative->Target Inhibition/Activation Bcl2 Bcl-2 Target->Bcl2 Inhibition Bid Bid Caspase8->Bid tBid tBid Bid->tBid Bax Bax tBid->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2->Bax Inhibition CytC Cytochrome c Mitochondrion->CytC Release Caspase9 Caspase-9 CytC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Analytical Techniques for the Characterization of 2-Chloro-4-iodophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques for the characterization of 2-Chloro-4-iodophenol. Detailed methodologies for spectroscopic and chromatographic techniques are presented, along with expected quantitative data summarized for easy reference.

Introduction

This compound is a halogenated phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3][4][5][6] Accurate characterization and purity assessment are critical for its use in research and development. This application note outlines the key analytical techniques for the qualitative and quantitative analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₄ClIO[1][3][4][5]
Molecular Weight 254.45 g/mol [1][3]
CAS Number 116130-33-7[1][2][3][4][5][6]
Appearance Solid
Storage 4°C, protect from light[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Based on standard chemical shift ranges and analysis of similar halogenated phenols, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.6d1HH-5
~7.3dd1HH-3
~6.9d1HH-6
~5.5s1H-OH

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152C-1 (C-OH)
~139C-5
~130C-3
~122C-2 (C-Cl)
~117C-6
~85C-4 (C-I)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4 s

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.5 s

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.[7][8][9]

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
1600-1550Medium-StrongAromatic C=C stretch
1480-1440Medium-StrongAromatic C=C stretch
1250-1180StrongC-O stretch (phenolic)
850-750StrongC-Cl stretch
700-600MediumC-I stretch

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the aromatic ring. The expected absorption maximum for this compound is influenced by the auxochromic and chromophoric groups attached to the benzene ring.[10][11][12][13][14]

Predicted UV-Vis Spectral Data

Solventλmax (nm)
Methanol or Ethanol~280-290

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength range: 200-400 nm

    • Scan speed: Medium

  • Data Processing: Use the solvent as a blank to zero the instrument. Record the wavelength of maximum absorbance (λmax).

Chromatographic Characterization

Chromatographic techniques are crucial for separating this compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the phenolic group, derivatization may be required to improve peak shape and thermal stability, though direct analysis is often possible for halogenated phenols.[7][8][12][15][16][17]

Expected GC-MS Data

ParameterValue
Molecular Ion (M⁺) m/z 254 (and 256 due to ³⁷Cl isotope)
Major Fragments Expected fragments from the loss of Cl, I, and CO.

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol. For trace analysis, a derivatization step (e.g., acetylation or silylation) may be performed.[1][7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity determination of non-volatile compounds. A reversed-phase method is typically suitable for phenolic compounds.[4][15][18][19][20][21]

Expected HPLC Performance

ParameterExpected Value
Retention Time Dependent on specific conditions, but expected to be well-retained on a C18 column.
Detection UV detection at ~280 nm.

Experimental Protocol: HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid to suppress ionization of the phenolic group), e.g., 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

Visualized Workflows

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions

Caption: Workflow for Spectroscopic Characterization.

Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Derivatization->GCMS Purity Purity Assessment GCMS->Purity Quantification Quantification GCMS->Quantification Identification Impurity Identification GCMS->Identification HPLC->Purity HPLC->Quantification

Caption: Workflow for Chromatographic Analysis.

Safety Information

This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4-iodophenol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Iodination - Ensure the iodinating agent is fresh and used in the correct stoichiometric ratio. For direct iodination, an excess of the iodinating reagent may be necessary. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Side Product Formation - Control the reaction temperature. Electrophilic aromatic substitution is sensitive to temperature, which can influence regioselectivity. - The choice of solvent can impact the reaction. Consider using a non-polar solvent to favor para-substitution.
Suboptimal pH - For reactions involving electrophilic substitution on phenols, the pH of the reaction medium is crucial. In acidic media, the hydroxyl group is less activating, while in strongly basic media, the formation of phenoxide can lead to different reactivity. Maintain a neutral or weakly acidic pH for optimal results with many iodinating agents.[1]
Oxidation of the Phenol - Some iodinating reagents or reaction conditions can lead to the oxidation of the phenol starting material or product. Use milder iodinating agents or add an antioxidant if compatible with the reaction chemistry.

Problem 2: Formation of Multiple Isomers (e.g., 2-Chloro-6-iodophenol)

Possible Cause Suggested Solution
Lack of Regioselectivity - The hydroxyl and chloro groups on the starting 2-chlorophenol direct incoming electrophiles to specific positions. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The formation of the 2,4-isomer is generally favored electronically and sterically over the 2,6-isomer. - The choice of iodinating agent and reaction conditions can influence the ortho/para ratio. For instance, direct iodination with elemental iodine may afford a higher para-selectivity.[2]
Reaction Temperature Too High - Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers. Running the reaction at a lower temperature may improve selectivity.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of Unreacted Starting Material - If TLC indicates the presence of starting material, consider extending the reaction time or adding a slight excess of the iodinating agent. - Purification can be achieved via column chromatography on silica gel.[3]
Formation of Di-iodinated Byproducts - Use a controlled amount of the iodinating agent to minimize the formation of di-iodinated species like 2-chloro-4,6-diiodophenol. - Careful column chromatography can separate the mono- and di-iodinated products.
Oily Product Instead of Solid - The product may be impure. Recrystallization from a suitable solvent system, such as a hexane/ether mixture, can yield a solid product.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective starting material is 4-iodophenol, which is then chlorinated.[3] Alternatively, 2-chlorophenol can be iodinated.

Q2: What are some common iodinating agents for this synthesis?

Various iodinating agents can be used, including iodine monochloride (ICl), N-iodosuccinimide (NIS), or a combination of an iodide salt (like KI) with an oxidizing agent (like trichloroisocyanuric acid or hydrogen peroxide).[4][5]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.[6]

Q4: What is a typical work-up procedure for this reaction?

A typical work-up involves quenching the reaction, for example, with a sodium thiosulfate solution to remove excess iodine.[5] The product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure.[3][5]

Q5: What are the expected yields for this synthesis?

Yields can vary significantly depending on the chosen protocol. However, optimized procedures can achieve high yields. For example, the chlorination of 4-iodophenol with sulfuryl chloride can result in a yield of up to 90%.[3]

Data Presentation

Table 1: Comparison of Different Synthesis Protocols for Halogenated Phenols

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
4-IodophenolSO₂Cl₂, DiisobutylamineToluene701 hour90[3]
2-ChlorophenolPhenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄Toluene/Water10012 hoursNot specified for this compound[7]
PhenolI₂, H₂O₂WaterRoom Temp.24 hours49 (for 2-iodophenol)[6]
p-ChlorophenolI₂, H₂O₂WaterNot specified24 hours93 (for 4-chloro-2,6-diiodophenol)[5]
2,6-DichlorophenolKI, NaOH, Trichloroisocyanuric acidMethanol00.5 hours81 (for 2,6-dichloro-4-iodophenol)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Iodophenol [3]

  • Reaction Setup: To a round-bottomed flask under an argon atmosphere, add 4-iodophenol, toluene, and diisobutylamine.

  • Heating: Heat the mixture to 70 °C.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture.

  • Reaction: Maintain the reaction at 70°C with stirring for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ether.

    • Wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous NaCl solution, and water.

    • Dry the organic phase over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude product in a hexane:ether (4:1, v/v) solvent mixture.

    • Purify by silica gel column chromatography using the same solvent system for elution.

    • The final product is obtained as a white solid.

Protocol 2: General Iodination of Phenols using Iodine and Hydrogen Peroxide [5]

  • Reaction Setup: In a suitable flask, dissolve the phenol derivative (e.g., 2-chlorophenol) and iodine in distilled water.

  • Addition of Oxidant: Add a 30% (m/v) aqueous solution of hydrogen peroxide to the mixture.

  • Reaction: Stir the mixture at room temperature or 50 °C for 24 hours.

  • Work-up:

    • Add a 10% (m/v) aqueous solution of sodium thiosulfate to quench the reaction.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

    • Dry the combined organic phases over MgSO₄.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Iodophenol 4-Iodophenol This compound This compound 4-Iodophenol->this compound Chlorination Toluene, 70°C SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Diisobutylamine Diisobutylamine

Caption: Synthesis of this compound from 4-Iodophenol.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check TLC for Starting Material Low_Yield->Incomplete_Reaction Yes Side_Products Analyze for Side Products (e.g., by GC-MS) Low_Yield->Side_Products Yes Purification_Issue Purification Difficulty? Low_Yield->Purification_Issue No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagent Ratio) Incomplete_Reaction->Optimize_Conditions Side_Products->Optimize_Conditions Optimize_Conditions->Purification_Issue Recrystallize Recrystallize Product Purification_Issue->Recrystallize Yes Successful_Synthesis Successful_Synthesis Purification_Issue->Successful_Synthesis No Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Column_Chromatography->Successful_Synthesis

Caption: Troubleshooting workflow for this compound synthesis.

References

Common side products in the synthesis of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound include:

  • Electrophilic Chlorination of 4-Iodophenol: This method involves the direct chlorination of 4-iodophenol using a chlorinating agent such as sulfuryl chloride or chlorine gas.

  • Electrophilic Iodination of 2-Chlorophenol: This route utilizes an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent, to iodinate 2-chlorophenol.

  • Sandmeyer Reaction: This multi-step approach typically starts with the diazotization of 2-chloro-4-aminophenol, followed by a copper-catalyzed reaction to introduce the iodine atom.

Q2: What are the major side products I should expect during the synthesis of this compound?

A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:

  • Isomeric Byproducts: Formation of constitutional isomers, such as 2-Chloro-6-iodophenol, is a common challenge, particularly in the direct iodination of 2-chlorophenol.

  • Polyhalogenated Species: Over-halogenation can lead to the formation of di- and tri-halogenated phenols. Examples include 2,6-Dichloro-4-iodophenol and 2-Chloro-4,6-diiodophenol.

  • Starting Material Carryover: Incomplete reactions can result in the presence of unreacted 2-chlorophenol or 4-iodophenol in the final product mixture.

  • Dehalogenation Products: In some instances, loss of a halogen atom can occur, leading to the formation of simpler phenols.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification of both the desired product and various side products.

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification of the crude product is essential to remove side products and unreacted starting materials. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from its isomers and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Distillation: For liquid products, distillation under reduced pressure may be a viable purification option, depending on the boiling points of the components in the mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction closely using TLC or GC-MS to ensure it has gone to completion. If necessary, extend the reaction time or consider a moderate increase in temperature.
Suboptimal stoichiometryCarefully control the molar ratios of the reactants. An excess of the halogenating agent can lead to the formation of polyhalogenated side products, reducing the yield of the desired mono-halogenated product.
Inefficient workupEnsure that the extraction and washing steps are performed thoroughly to minimize product loss. Back-extraction of the aqueous layers may be necessary to recover any dissolved product.
Decomposition of the productPhenols can be sensitive to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Issue 2: Presence of Isomeric Impurities

The formation of isomers, such as 2-Chloro-6-iodophenol, is a common challenge, particularly during the electrophilic iodination of 2-chlorophenol.

Potential Cause Troubleshooting Step
Lack of regioselectivity in the halogenation stepThe choice of halogenating agent and reaction conditions can significantly influence the regioselectivity. For the iodination of 2-chlorophenol, using a milder iodinating agent or a catalyst that favors para-substitution may improve the isomer ratio.
High reaction temperatureHigher temperatures can sometimes lead to decreased regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable para-isomer.

Quantitative Data on Isomer Formation (Illustrative)

The following table provides illustrative data on the product distribution that might be observed during the iodination of 2-chlorophenol under different conditions. Note: This data is hypothetical and serves as an example for comparison.

Reaction Condition This compound (%) 2-Chloro-6-iodophenol (%) Other Byproducts (%)
Iodine/HIO₃ in Acetic Acid, 25°C75205
Iodine Monochloride in CCl₄, 0°C85105
Issue 3: Formation of Polyhalogenated Side Products

Over-halogenation can lead to significant amounts of di- and tri-halogenated impurities.

Potential Cause Troubleshooting Step
Excess halogenating agentUse a stoichiometric amount or a slight excess of the halogenating agent. A large excess should be avoided.
Prolonged reaction timeMonitor the reaction progress and stop it as soon as the starting material is consumed to prevent further halogenation of the desired product.
High reaction temperatureElevated temperatures can increase the rate of polyhalogenation. Conducting the reaction at a lower temperature can help to minimize this issue.

Quantitative Data on Polyhalogenation (Illustrative)

The following table illustrates the potential impact of the stoichiometry of the chlorinating agent on the product distribution during the chlorination of 4-iodophenol. Note: This data is hypothetical and serves as an example for comparison.

Molar Ratio (Chlorinating Agent : 4-Iodophenol) This compound (%) 2,6-Dichloro-4-iodophenol (%) Unreacted 4-Iodophenol (%)
1.0 : 1.080515
1.2 : 1.085105
2.0 : 1.060355

Experimental Protocols

Key Experiment: Electrophilic Iodination of 2-Chlorophenol

This protocol provides a general methodology for the iodination of 2-chlorophenol.

Materials:

  • 2-Chlorophenol

  • Iodine

  • Iodic acid (HIO₃) or other suitable oxidizing agent

  • Glacial acetic acid (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chlorophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add iodine and the oxidizing agent (e.g., iodic acid) to the solution. The molar ratio of the reactants should be carefully controlled.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Logical Workflow for Troubleshooting Synthesis

TroubleshootingWorkflow start Synthesis of this compound issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield < Expected isomers Isomeric Impurities issue->isomers Isomers Detected polyhalogenation Polyhalogenated Byproducts issue->polyhalogenation Higher MW Byproducts check_completion Check Reaction Completion (TLC/GC-MS) low_yield->check_completion adjust_stoichiometry Adjust Stoichiometry low_yield->adjust_stoichiometry optimize_workup Optimize Workup low_yield->optimize_workup inert_atmosphere Use Inert Atmosphere low_yield->inert_atmosphere change_reagent Change Halogenating Agent/Catalyst isomers->change_reagent lower_temp Lower Reaction Temperature isomers->lower_temp polyhalogenation->lower_temp control_reagent_amount Control Amount of Halogenating Agent polyhalogenation->control_reagent_amount monitor_time Monitor Reaction Time Closely polyhalogenation->monitor_time purify Purify Product (Column Chromatography) check_completion->purify adjust_stoichiometry->purify optimize_workup->purify inert_atmosphere->purify change_reagent->purify lower_temp->purify control_reagent_amount->purify monitor_time->purify

Caption: A troubleshooting workflow for the synthesis of this compound.

Relationship between Reactants and Products/Side Products

ReactionPathways cluster_reactants Reactants cluster_products Products & Side Products 2-Chlorophenol 2-Chlorophenol This compound This compound (Desired Product) 2-Chlorophenol->this compound Iodination (para) 2-Chloro-6-iodophenol 2-Chloro-6-iodophenol (Isomer) 2-Chlorophenol->2-Chloro-6-iodophenol Iodination (ortho) Unreacted 2-Chlorophenol Unreacted 2-Chlorophenol 2-Chlorophenol->Unreacted 2-Chlorophenol Incomplete Reaction Iodinating Agent Iodinating Agent Iodinating Agent->this compound Iodinating Agent->2-Chloro-6-iodophenol Di-iodinated Phenols Di-iodinated Phenols (Polyhalogenation) Iodinating Agent->Di-iodinated Phenols This compound->Di-iodinated Phenols Further Iodination

Caption: Potential reaction pathways in the iodination of 2-chlorophenol.

Technical Support Center: Purification of Crude 2-Chloro-4-iodophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-4-iodophenol via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Question Possible Cause & Solution
1. Poor Crystal Yield After completing the recrystallization, the amount of recovered pure product is very low.A. Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling. Solution: Concentrate the filtrate by carefully evaporating some of the solvent and then attempt to recrystallize again. For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.[1] B. Premature crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. Solution: Ensure the funnel and receiving flask are pre-heated before filtration to prevent a sudden drop in temperature. C. Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Solution: Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice bath to maximize crystal formation.
2. No Crystals Form The solution has cooled, but no crystals have precipitated.A. Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated. Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1] Solution 2 (Seeding): Add a single, small crystal of pure this compound to the solution. This "seed" crystal will provide a template for further crystallization.[1] B. Insufficient concentration: The solution may be too dilute for crystals to form upon cooling. Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
3. Oiling Out Instead of forming solid crystals, the compound separates as an oily layer upon cooling.A. High impurity level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid. Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. If the problem persists, consider a preliminary purification step like column chromatography before recrystallization. B. Solution cooled too quickly: Rapid cooling can sometimes favor the formation of an oil over crystals. Solution: Insulate the flask to slow down the cooling process. Allow it to cool to room temperature on a benchtop before placing it in an ice bath.
4. Colored Impurities in Crystals The final crystals have a noticeable color, indicating the presence of impurities.A. Colored impurities co-crystallized: Some impurities may have similar solubility profiles to the desired compound and crystallize along with it. Solution 1 (Activated Carbon): Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities, which can then be removed by hot filtration. Use with caution as it can also adsorb the desired product. Solution 2 (Re-recrystallization): A second recrystallization of the purified crystals may be necessary to remove residual colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on its phenolic structure with halogen substituents, polar protic solvents or a mixture of solvents are good starting points. Ethanol, methanol, and mixtures such as ethanol/water or toluene/heptane are often suitable for similar compounds. A small-scale solvent screening is the most effective way to determine the optimal solvent.

Q2: How do I perform a small-scale solvent screening?

A2:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a different potential solvent to each test tube, drop by drop, at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

  • The best solvent will be one where the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good quantity of crystals upon cooling.

Q3: Can I use a solvent pair for recrystallization?

A3: Yes, a solvent pair can be very effective, especially if no single solvent has the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes faintly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: What are the expected properties of pure this compound?

A4: Pure this compound is expected to be a white to pale yellow crystalline powder. Its melting point is a key indicator of purity.

Data Presentation

Solvent Polarity Expected Solubility at 25°C Expected Solubility at Boiling Point Suitability for Recrystallization
WaterHighVery LowLowPoor as a single solvent, potentially useful as an anti-solvent.
EthanolHighModerateHighGood potential.
MethanolHighModerateHighGood potential.
TolueneLowLowModerate to HighGood potential, especially for less polar impurities.
Heptane/HexaneVery LowVery LowLowPoor as a primary solvent, good as an anti-solvent.
Ethyl AcetateMediumModerateHighGood potential, can be paired with non-polar solvents.
DichloromethaneMediumHighHighLikely a poor choice as solubility is too high at low temperatures.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean funnel and a new Erlenmeyer flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Solvent Pair Recrystallization of this compound (e.g., Toluene/Heptane)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.

  • Addition of Anti-solvent: While the solution is still hot, slowly add heptane dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.

  • Crystallization and Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single solvent protocol, using the cold solvent mixture for washing.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out Yes no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->no_crystals No filter_wash Filter and Wash Crystals oil_out->filter_wash No handle_oil Reheat, Add More Solvent, Cool Slowly oil_out->handle_oil Yes check_yield Check Yield and Purity filter_wash->check_yield low_yield Low Yield? check_yield->low_yield end_fail Re-evaluate Procedure check_yield->end_fail Impure end_ok Pure Product Obtained low_yield->end_ok No fix_yield Concentrate Mother Liquor and Re-cool low_yield->fix_yield Yes no_crystals->cool still_no_crystals Concentrate Solution (Evaporate some solvent) no_crystals->still_no_crystals If still no crystals still_no_crystals->cool handle_oil->cool fix_yield->filter_wash

Caption: Troubleshooting workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start Solvent Selection test_rt Test Solubility in Cold Solvent start->test_rt is_soluble_rt Soluble at Room Temp? test_rt->is_soluble_rt reject_solvent1 Reject Solvent (Too Soluble) is_soluble_rt->reject_solvent1 Yes test_hot Test Solubility in Hot Solvent is_soluble_rt->test_hot No is_soluble_hot Soluble when Hot? test_hot->is_soluble_hot reject_solvent2 Reject Solvent (Insoluble) is_soluble_hot->reject_solvent2 No cool_solution Cool Hot Solution is_soluble_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form accept_solvent Suitable Solvent crystals_form->accept_solvent Yes consider_pair Consider as part of a Solvent Pair crystals_form->consider_pair No

References

Challenges in the scale-up of 2-Chloro-4-iodophenol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-4-iodophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: A prevalent laboratory method involves the direct iodination of 2-chlorophenol. This is typically achieved using an iodinating agent such as iodine monochloride (ICl) or a mixture of an iodide salt (like KI or NaI) and an oxidizing agent (such as sodium hypochlorite or hydrogen peroxide) in a suitable solvent system. The reaction is generally performed at controlled temperatures to manage selectivity and minimize byproduct formation.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Reaction Exothermicity: The iodination of phenols can be exothermic. Managing heat dissipation in larger reactors is critical to prevent runaway reactions and the formation of impurities.

  • Homogeneity and Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid-liquid), becomes more difficult at scale and can impact reaction rate and yield.

  • Impurity Profile: The formation of di-iodinated and other positional isomers can increase with longer reaction times or poor temperature control at larger scales.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging. Techniques like distillation or recrystallization may need significant optimization.

  • Material Handling and Safety: Handling larger quantities of corrosive and potentially hazardous materials like iodine monochloride requires stringent safety protocols and specialized equipment.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: Common impurities can include:

  • Unreacted 2-chlorophenol.

  • Positional isomers, such as 2-chloro-6-iodophenol.

  • Di-iodinated byproducts, like 2-chloro-4,6-diiodophenol.

  • Oxidation byproducts if using strong oxidizing agents.

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of chromatographic techniques is highly effective:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and determination of the final product's purity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities and byproducts.[1]

Troubleshooting Guides

Below are common issues encountered during the scale-up of this compound production, along with their potential causes and recommended solutions.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction using HPLC or TLC to ensure it has gone to completion.- Extend the reaction time if necessary, but be cautious of byproduct formation.- Ensure efficient stirring to improve mass transfer.
Sub-optimal Reaction Temperature - Optimize the reaction temperature. Lower temperatures may slow the reaction, while higher temperatures can lead to byproduct formation. A temperature range of 0-25 °C is a typical starting point for optimization.
Poor Quality of Reagents - Use high-purity 2-chlorophenol and iodinating agents.- Check the activity of the oxidizing agent if used.
Losses During Work-up and Purification - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize product loss.- Select an appropriate recrystallization solvent or optimize distillation conditions.
Issue 2: High Levels of Impurities
Potential Cause Recommended Solution
Poor Temperature Control - Implement robust temperature control measures, especially during the addition of reagents.- For large-scale reactions, consider a semi-batch process where the iodinating agent is added portion-wise or via a syringe pump to manage the exotherm.
Incorrect Stoichiometry - Carefully control the stoichiometry of the iodinating agent. An excess can lead to di-iodination.
Inadequate Mixing - Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized high concentrations of reagents.
Prolonged Reaction Time - Monitor the reaction closely and quench it as soon as the desired conversion is reached to minimize the formation of degradation products or byproducts.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general guideline for a laboratory-scale synthesis.

Materials:

  • 2-Chlorophenol

  • Potassium Iodide (KI)

  • Sodium Hypochlorite (NaOCl, 10-15% aqueous solution)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol (1 equivalent) in methanol.

  • Add potassium iodide (1.1 equivalents) to the solution and stir until it dissolves.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color of iodine disappears.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity
Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
0-547598
25 (Room Temp)28595
401.58288

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Table 2: Common Impurities and their Identification
ImpurityTypical Retention Time (HPLC)Identification Method
2-ChlorophenolShorter than productComparison with a standard
2-Chloro-6-iodophenolClose to productGC-MS, NMR
2-Chloro-4,6-diiodophenolLonger than productGC-MS, NMR

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 2-Chlorophenol & KI in Methanol B Cool to 0-5 °C A->B C Slow Addition of NaOCl B->C D Stir at Room Temperature C->D E Monitor by TLC/HPLC D->E F Quench with Na₂S₂O₃ E->F Reaction Complete G Acidify with HCl F->G H Extract with CH₂Cl₂ G->H I Wash with Water & Brine H->I J Dry and Concentrate I->J K Recrystallization or Chromatography J->K L Obtain Pure Product K->L

Caption: A typical workflow for the laboratory synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield A Low Yield of Product? B Is Reaction Complete? A->B Yes C Extend Reaction Time / Improve Mixing B->C No D Check Reaction Temperature B->D Yes E Optimize Temperature D->E Not Optimal F Assess Reagent Quality D->F Optimal G Use High-Purity Reagents F->G Poor H Review Work-up/Purification F->H Good I Optimize Extraction/Purification Steps H->I Losses Identified

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 2-chloro-4-iodophenol. The content is designed to address specific experimental challenges and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?

A1: When a Suzuki coupling fails to yield any product, the initial focus should be on the core components of the reaction. First, verify the activity of your palladium catalyst. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to decomposition. Using a fresh batch of catalyst or an air-stable precatalyst is recommended.[1][2] Second, ensure that all reagents, particularly the solvent and the boronic acid, are of high purity and anhydrous (unless using an aqueous system). Oxygen can lead to the unwanted homocoupling of the boronic acid and deactivate the catalyst.[2][3] Therefore, proper degassing of the solvent and maintaining an inert atmosphere (argon or nitrogen) are critical.[2] Finally, confirm that the chosen base is appropriate and sufficiently soluble in the reaction medium to be effective.[1]

Q2: My reaction is yielding a complex mixture of products, including the desired mono-arylated product, a di-arylated product, and starting material. How can I improve the selectivity for the mono-arylated product at the iodine position?

A2: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, which should inherently favor selective coupling at the iodo- position.[4] If you are observing di-arylation, it suggests the reaction conditions are too harsh or the reaction time is too long. Consider reducing the reaction temperature and monitoring the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-arylation occurs.[1] The choice of ligand is also crucial. Less sterically hindered phosphine ligands might favor the second coupling reaction. Employing bulky, electron-rich ligands can enhance selectivity for mono-arylation.[5][6]

Q3: I am observing significant amounts of a side product resulting from the homocoupling of my boronic acid. What are the causes and how can this be minimized?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere throughout the reaction. The choice of palladium source can also be a factor. Using a Pd(II) precatalyst that requires in situ reduction can sometimes lead to more homocoupling.[7] Additionally, some bases can promote this side reaction. If homocoupling is a persistent issue, consider screening different bases.

Q4: Dehalogenation of the starting material (replacement of iodine or chlorine with hydrogen) is a competing side reaction. How can I suppress this?

A4: Dehalogenation can occur, particularly in the presence of certain bases or protic solvents.[3] To mitigate this, ensure you are using a suitable non-protic solvent if your conditions allow. The choice of base is also critical; a weaker base might be less prone to causing dehalogenation. Additionally, using a more active catalyst system that promotes the rate of the desired cross-coupling over the dehalogenation pathway can be an effective strategy.[1]

Q5: What is the role of the base in the Suzuki coupling, and how do I select the right one?

A5: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][9] The optimal choice depends on the specific substrates and solvent system. For instance, stronger bases like cesium carbonate or potassium phosphate are often effective for less reactive substrates.[3] The solubility of the base is also a key consideration; in some anhydrous solvents, a small amount of water may be necessary to solubilize bases like K₃PO₄ and facilitate the reaction.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield Inactive catalyst; Poor quality of reagents; Presence of oxygen; Inappropriate base or solvent.Use a fresh batch of palladium catalyst.[1] Ensure all reagents are pure and solvents are degassed.[2] Maintain a strict inert atmosphere. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[3][9][10]
Poor Selectivity (Di-arylation) Reaction temperature is too high; Prolonged reaction time; Inappropriate ligand.Reduce the reaction temperature.[11] Monitor the reaction closely and stop it upon consumption of the starting material.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder the second coupling.[2][5]
Boronic Acid Homocoupling Presence of oxygen; Inefficient catalyst system.Thoroughly degas all solvents and reagents.[2] Use a Pd(0) source directly or a highly active precatalyst. Consider a different base.
Dehalogenation Presence of a protic source with a strong base; Slow cross-coupling kinetics.Use an aprotic solvent if possible.[3] Employ a weaker base. Use a more active catalyst/ligand combination to accelerate the desired coupling.[1]
Reaction Stalls Catalyst decomposition; Insoluble intermediates.Catalyst decomposition is often indicated by the formation of palladium black.[3] Try a more robust ligand or a different palladium precatalyst. If intermediates precipitate, screen solvents for better solubility.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1.2 - 2.4 equivalents relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DMF)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).[12]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[13]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion (typically when the starting this compound is consumed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-arylphenol.

Visualizations

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_optimization Optimization & Analysis cluster_outcome Outcome Start Define Substrates: This compound & Arylboronic Acid Catalyst Screen Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos) Start->Catalyst Select Initial Conditions Base Screen Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Catalyst->Base Solvent Screen Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) Base->Solvent Temperature Optimize Temperature (e.g., 80°C, 100°C, 120°C) Solvent->Temperature Analysis Analyze Results (Yield, Purity, Selectivity) Temperature->Analysis Optimized Optimized Conditions Analysis->Optimized Successful? Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Analysis->Troubleshoot Unsuccessful? Troubleshoot->Catalyst Re-screen Parameters

Caption: Workflow for the systematic optimization of Suzuki coupling reaction conditions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OR)₂ Base Base BoronicAcid->Base + OH⁻ Boronate [Ar'-B(OR)₂(OH)]⁻ Boronate->Transmetal

References

Troubleshooting unexpected results in reactions with 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-iodophenol. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for troubleshooting unexpected results in chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three main sites of reactivity that can be targeted under different reaction conditions:

  • Carbon-Iodine (C-I) Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond strength of C-I compared to C-Cl.[1][2]

  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group is acidic and can be deprotonated to form a nucleophilic phenoxide ion, which is suitable for reactions like Williamson ether synthesis or O-acylation.[3]

  • Carbon-Chlorine (C-Cl) Bond: This bond is significantly less reactive than the C-I bond but can undergo oxidative addition and subsequent coupling under more forcing conditions (e.g., higher temperatures, stronger ligands).[1]

Q2: How does the electronic nature of the substituents affect the molecule's reactivity?

A2: The substituents have a significant electronic influence. The chlorine atom is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate.[3] The hydroxyl group is an electron-donating group, which activates the aromatic ring, particularly at the ortho and para positions, for electrophilic substitution.[4]

Q3: How can I ensure selective reaction at the iodine position without affecting the chlorine?

A3: Selective coupling at the 4-iodo position is expected due to the higher reactivity of the C-I bond.[1] To achieve high selectivity, use mild reaction conditions:

  • Employ a highly active palladium catalyst system.

  • Keep the reaction temperature as low as possible while still enabling a reasonable reaction rate.

  • Monitor the reaction closely by TLC or LC-MS to stop it once the mono-coupled product is formed, preventing subsequent reaction at the C-Cl bond.[1]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are common applications for this compound.[5][6] Below are troubleshooting guides for common issues.

Issue 1: Low or No Yield of the Desired Product

This is one of the most common problems, often indicated by the recovery of starting material.

Caption: Troubleshooting logic for low reaction yield.

Table 1: Troubleshooting Low Yield in Cross-Coupling Reactions

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of the palladium pre-catalyst. Ensure the catalyst is fully dissolved before adding other reagents. Consider using more active, air-stable pre-catalysts.[1]
Inappropriate Ligand For electron-deficient aryl halides, use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos for Suzuki; Buchwald ligands for amination) to facilitate oxidative addition.[2]
Incorrect Base The choice of base is critical. For Suzuki reactions, screen weaker bases like K₂CO₃ or stronger ones like K₃PO₄ and Cs₂CO₃.[1] For Buchwald-Hartwig, NaOtBu is common but other bases can be tested.[7] Ensure the base is finely powdered and anhydrous.
Low Temperature If the reaction is sluggish, increase the temperature in 10-20 °C increments. Microwave heating can sometimes improve yields and reaction times for difficult couplings.[2][8]
Reagent Quality Use anhydrous, deoxygenated solvents. Boronic acids can dehydrate to form unreactive boroxine trimers; ensure their quality.[2] Ensure the amine (for Buchwald-Hartwig) is pure.
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions.

Table 2: Common Side Products and Mitigation Strategies

Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling Product High catalyst concentration, high temperature, or presence of oxygen can promote the coupling of two molecules of the aryl halide.[2]Reduce catalyst loading (e.g., to 1-2 mol%). Run the reaction at the lowest effective temperature. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[8]
Proto-dehalogenation (De-iodination) The C-I bond is replaced by a C-H bond. This can be a competing pathway at high temperatures or with certain catalyst/ligand systems.[8]Optimize reaction temperature. Screen different ligands. Changing the solvent from DMF or dioxane to toluene may reduce this side reaction.[1]
Reaction at C-Cl Position While less likely, reaction at the C-Cl bond can occur, especially at high temperatures or after prolonged reaction times, leading to di-substituted products.[1]Monitor the reaction closely and stop it once the mono-substituted product is consumed. Use milder conditions and a highly active catalyst to favor selectivity for the C-I bond.[1]
Protodeboronation (Suzuki) The boronic acid coupling partner is converted to an arene. This is often caused by excess water or protic sources in the reaction mixture.[8]Use anhydrous solvents and reagents. A stronger, non-nucleophilic base might be beneficial.[8]

Experimental Protocols & Methodologies

General Workflow for Palladium-Catalyzed Cross-Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_reagents Dry & Degas Solvents/ Reagents add_solids Add Solids: This compound, Coupling Partner, Base prep_reagents->add_solids prep_inert Assemble Glassware (Flame-dried) prep_inert->prep_reagents Under Inert Gas (Ar or N2) add_catalyst Add Catalyst & Ligand add_solids->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench Quench Reaction (e.g., with H2O) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point for coupling this compound with an arylboronic acid.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ (3.0 eq).[9]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration).

  • Reaction: Heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Table 3: Recommended Starting Conditions for Suzuki Coupling

ComponentExample 1Example 2
Palladium Source Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand XPhos (3 mol%)-
Base K₃PO₄ (3.0 eq)K₃PO₄ (2.0 eq)
Solvent Dioxane / H₂O (10:1)DMF
Temperature 120 °C (Microwave)85 °C
Reference[9][9]
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the amination of this compound with a primary or secondary amine.

  • Setup: In a glovebox or under an argon atmosphere, add this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a Josiphos-type or Buchwald ligand, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq) to a Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add the amine (1.2 eq) followed by anhydrous, degassed toluene (~0.2 M).

  • Reaction: Seal the tube and heat the mixture with stirring to 80-110 °C until the starting material is consumed as judged by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Guide: Williamson Ether Synthesis (O-Alkylation)

The etherification of the phenolic hydroxyl group is another key transformation.

Issue: Low Yield or Formation of C-Alkylated Byproduct

Etherification_Troubleshooting problem Problem Low O-Alkylation Yield cause1 Cause Incomplete Deprotonation problem->cause1 cause2 Cause C-Alkylation Side Reaction problem->cause2 cause3 Cause Poor Alkylating Agent problem->cause3 sol1 Solution Use stronger base (e.g., NaH). Ensure stoichiometry is correct. cause1->sol1 sol2 Solution Use polar aprotic solvent (DMF, DMSO). Control temperature carefully. cause2->sol2 sol3 Solution Use primary alkyl halides. Avoid secondary/tertiary halides prone to E2 elimination. cause3->sol3

Caption: Decision pathway for troubleshooting etherification.

Table 4: Troubleshooting Williamson Ether Synthesis

Potential CauseRecommended Solution
Incomplete Deprotonation The phenolic proton requires a sufficiently strong base for complete removal. While K₂CO₃ can work, a stronger base like sodium hydride (NaH) may ensure complete formation of the phenoxide ion.[3]
C-Alkylation Side Reaction The phenoxide ion is an ambident nucleophile and can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). C-alkylation is a known side reaction.[3]
Poor Reactivity of Alkyl Halide This reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides are prone to E2 elimination, especially at higher temperatures.[3][10]
Presence of Moisture Water in the reaction can quench the phenoxide intermediate and hydrolyze the alkylating agent.

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-chloro-4-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst deactivation and reaction optimization.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound in various cross-coupling reactions.

Problem 1: Low to No Yield of the Desired Product

Potential Causes and Solutions:

  • Catalyst Inactivity or Deactivation: The palladium catalyst is the heart of the cross-coupling reaction, and its deactivation is a primary cause of low yields.

    • Solution:

      • Use a Pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[1][2][3]

      • Optimize Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to side reactions. Start with the recommended loading for your specific reaction type and titrate up or down as needed.

      • Screen Ligands: The choice of ligand is critical for catalyst stability and activity. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[1][4][5][6]

      • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Reaction Conditions:

    • Solution:

      • Temperature: Inadequate temperature can result in a slow or incomplete reaction. While some highly active catalysts work at room temperature, heating is often necessary, typically in the 80-120 °C range.[1]

      • Base Selection: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and plays a role in regenerating the catalyst. The strength and type of base (e.g., carbonates like Cs₂CO₃, K₂CO₃, or phosphates like K₃PO₄) can significantly impact the reaction and should be optimized.[1][7]

      • Solvent Choice: The solvent affects catalyst activity, substrate solubility, and reaction selectivity. Common choices include dioxane, THF, DMF, and toluene, often in aqueous mixtures.[1]

  • Substrate-Specific Issues:

    • Solution:

      • Selective Coupling: this compound has two different halogen atoms. The C-I bond is significantly more reactive than the C-Cl bond.[1] If you are targeting the C-Cl bond, a more active catalyst system and harsher conditions will likely be necessary. For selective coupling at the C-I bond, milder conditions are preferred.

      • Phenolic Proton: The acidic proton of the phenol group can potentially interfere with the base or the catalyst. Consider protecting the phenol group (e.g., as a methyl or silyl ether) if you suspect it is causing issues.

Problem 2: Formation of Significant Side Products

Potential Causes and Solutions:

  • Homocoupling: Formation of a biaryl product from two molecules of your coupling partner (e.g., boronic acid).

    • Cause: Often promoted by the presence of oxygen or excess Pd(II) at the start of the reaction.[1]

    • Solution:

      • Degas Solvents Thoroughly: Remove dissolved oxygen from your solvents.

      • Use a Pd(0) Source or an Efficient Pre-catalyst: This ensures the rapid formation of the active catalyst and minimizes side reactions.[1]

  • Dehalogenation: Replacement of the halogen atom with a hydrogen atom.

    • Cause: This can be a competing reaction pathway, particularly under harsh conditions or with certain catalyst/ligand combinations.

    • Solution:

      • Optimize Reaction Conditions: Screen different bases and solvents.

      • Use a More Stable Catalyst System: A well-chosen ligand can suppress this side reaction.

  • Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom before it can couple.

    • Cause: Instability of the boronic acid, especially in the presence of water and certain bases.[1]

    • Solution:

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable.[1]

      • Minimize Water: If using a non-aqueous system, ensure your reagents and solvents are dry.

      • Use a Milder Base: Bases like KF can sometimes mitigate this issue.[1]

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound will react first in a cross-coupling reaction?

A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] Therefore, the carbon-iodine bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst much more readily than the carbon-chlorine bond. This allows for selective functionalization at the 4-position under appropriate reaction conditions.

Q2: My reaction is turning black. Is this normal?

A: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition and aggregation.[8] While some reactions may proceed to completion even with a color change, a rapid formation of a black precipitate at the beginning of the reaction often signals catalyst deactivation and will likely lead to a low yield. Using bulky phosphine ligands can often stabilize the palladium nanoparticles and prevent aggregation.

Q3: Can the phenolic group of this compound interfere with the reaction?

A: Yes, the acidic proton of the phenol can potentially cause issues. It can react with the base, affecting the stoichiometry, or coordinate to the palladium center, inhibiting catalysis. If you are experiencing consistently low yields or complex reaction mixtures, protecting the phenol as an ether (e.g., methoxy or benzyloxy) or a silyl ether prior to the cross-coupling reaction is a standard strategy to consider.

Q4: What are the main mechanisms of catalyst deactivation I should be aware of?

A: The primary deactivation pathways for palladium catalysts in cross-coupling reactions include:

  • Formation of Palladium Black: Agglomeration of palladium nanoparticles into catalytically inactive bulk metal.[8][9]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalyst complex.[9]

  • Poisoning: The catalyst can be poisoned by impurities in the starting materials, solvents, or by side products formed during the reaction. For chlorophenols, the formation of HCl as a byproduct in some reaction pathways can poison the catalyst.[10]

Q5: How can I choose the best ligand for my reaction?

A: Ligand selection is crucial and often requires screening.[4][6]

  • For C-I bond coupling: A wide range of phosphine ligands may be effective due to the high reactivity of the C-I bond.

  • For C-Cl bond coupling: This is more challenging and typically requires bulky, electron-rich ligands such as dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[1][11]

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄
Ligand SPhosXPhosPPh₃
Catalyst Loading (mol%) 1-21-22-5
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂O
Temperature (°C) 80-10090-11070-90
Reaction Time (h) 4-126-1812-24

Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition

Aryl Halide (Ar-X)Relative Rate of Oxidative Addition
Ar-I~10³
Ar-Br~1
Ar-Cl~10⁻²

Note: These are generalized conditions and should be optimized for your specific substrate and coupling partner.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening for Suzuki-Miyaura Coupling

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium pre-catalyst and various ligands. Add the appropriate amount of the pre-catalyst/ligand solution to each reaction vial.

  • Solvent Addition: Add the degassed solvent system to each vial to achieve the desired concentration.

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath. Stir for the designated time.

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, quench with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Protocol 2: Troubleshooting a Failed Reaction - Catalyst Deactivation Check

  • Initial Reaction Setup: Set up the reaction that previously failed under the exact same conditions.

  • Mid-Reaction Catalyst Spike: After a certain period (e.g., 2-4 hours), during which the reaction should have shown some progress, carefully open the reaction vessel under a positive pressure of inert gas and add a fresh portion of the catalyst (and ligand if applicable).

  • Continue Reaction and Monitor: Reseal the vessel and continue the reaction under the original conditions. Monitor the reaction progress over time.

  • Interpretation:

    • If the reaction rate increases significantly after the addition of fresh catalyst, it is likely that the original catalyst deactivated.

    • If there is no significant change in the reaction rate, the issue may lie with other components of the reaction mixture (e.g., substrate quality, solvent, base) or the reaction conditions themselves.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Ar-X Deactivated_Pd_II Inactive Pd(II) Species Active_Catalyst->Deactivated_Pd_II O₂ or Impurities Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Harsh Conditions Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Aggregation Catalytic_Cycle Productive Catalytic Cycle Oxidative_Addition->Catalytic_Cycle Ligand_Degradation->Pd_Black Catalytic_Cycle->Active_Catalyst Regeneration

Caption: A simplified pathway illustrating common catalyst deactivation routes.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity - Fresh Catalyst? - Correct Pre-catalyst? Start->Check_Catalyst Check_Conditions Verify Reaction Conditions - Temperature? - Inert Atmosphere? Check_Catalyst->Check_Conditions Catalyst OK Optimize_Ligand Screen Ligands (e.g., Buchwald, NHC) Check_Catalyst->Optimize_Ligand Deactivation Suspected Check_Reagents Assess Reagent Quality - Substrate Purity? - Dry Solvents? Check_Conditions->Check_Reagents Conditions OK Optimize_Base Screen Bases (e.g., Carbonates, Phosphates) Check_Conditions->Optimize_Base Conditions Suboptimal Protect_Phenol Consider Protecting Group for Phenol Check_Reagents->Protect_Phenol Reagents OK Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Protect_Phenol->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Ar L₂Pd(II)(Ar)(X) Ox_Add->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Ar_R L₂Pd(II)(Ar)(R) Transmetalation->PdII_Ar_R Red_Elim Reductive Elimination PdII_Ar_R->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-R Red_Elim->Product ArX Ar-X ArX->Ox_Add Boronic_Acid R-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Preventing byproduct formation in the synthesis of 2-Chloro-4-iodophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-iodophenol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly focusing on the iodination of 2-chlorophenol.

Issue 1: Low Yield of the Desired this compound Product

  • Question: My reaction is resulting in a low yield of the target this compound, with a significant amount of unreacted 2-chlorophenol remaining. What could be the cause?

  • Answer: A low yield of the desired product often points to issues with the iodinating agent or reaction conditions. Iodination of phenols can be challenging as iodine is a relatively weak electrophile.[1] To achieve a good yield, an activating or oxidizing agent is typically required to generate a more potent electrophilic iodine species.[1][2] If you are using molecular iodine (I₂) alone, the reaction may be too slow or inefficient. Additionally, ensure that your starting materials are pure and the reaction is protected from moisture, which can deactivate some catalysts.

Issue 2: Formation of Multiple Products (Isomers and Poly-iodinated Species)

  • Question: My post-reaction analysis (TLC, GC-MS) shows multiple spots/peaks, indicating the presence of several byproducts. How can I improve the selectivity for this compound?

  • Answer: The formation of multiple products is a common problem in the halogenation of highly activated aromatic rings like phenols.[3] The primary byproducts are typically the ortho-iodinated isomer (2-chloro-6-iodophenol) and di-iodinated species. The hydroxyl group of the phenol is a strong ortho-, para-director, making both positions susceptible to electrophilic attack.[1] To enhance para-selectivity and minimize poly-iodination, consider the following:

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can improve regioselectivity in favor of the para-isomer.[1]

    • Solvent Choice: Using non-polar solvents can reduce the reactivity of the phenol and the halogenating agent, thus favoring mono-substitution.[4]

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent to be equimolar or slightly less than the 2-chlorophenol to reduce the likelihood of di-iodination.

Issue 3: Reaction Mixture Turns Dark/Forms a Tar-like Substance

  • Question: During the reaction, the mixture turned dark brown or black, and I have a tarry substance that is difficult to work up. What is causing this and how can I avoid it?

  • Answer: The formation of dark, polymeric, or tar-like substances is often a result of oxidation of the phenol.[2] Phenols are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents which might be used to activate the iodine. To prevent this:

    • Use Milder Reagents: Employ a milder iodinating system, such as N-iodosuccinimide (NIS), which is less oxidizing than some other reagents.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Temperature Management: Avoid excessive heating of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 2-chlorophenol?

A1: The most common byproducts are the ortho-isomer, 2-chloro-6-iodophenol, and polyhalogenated products such as 2-chloro-4,6-diiodophenol. Due to the activating nature of the hydroxyl group, substitution can occur at all available ortho and para positions.[5] Oxidation of the phenol to form quinone-like structures is also a possibility, though less common under controlled halogenation conditions.[6]

Q2: How can I effectively purify the crude product to isolate this compound?

A2: A multi-step purification process is often necessary.

  • Aqueous Workup: First, quench the reaction and wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine. Follow this with a wash with a weak base (e.g., sodium bicarbonate) to remove acidic impurities.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Column Chromatography: For separating isomers with similar polarities, column chromatography on silica gel is typically the most effective method.[7] A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is commonly used.

Q3: What analytical techniques are best for monitoring the reaction progress and confirming the product's identity?

A3:

  • Thin-Layer Chromatography (TLC): TLC is excellent for monitoring the consumption of the starting material and the formation of products in real-time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the components of the crude reaction mixture, including the desired product and any isomeric or poly-halogenated byproducts.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final isolated product.

Data Presentation

The following table illustrates how reaction conditions can influence the product distribution in the iodination of 2-chlorophenol. The data presented are representative examples and actual results may vary.

Entry Iodinating System Solvent Temperature (°C) Yield of this compound (%) Yield of 2-Chloro-6-iodophenol (%) Yield of Di-iodinated Byproducts (%)
1I₂ / H₂O₂Acetonitrile25652510
2I₂ / H₂O₂Dichloromethane075155
3N-Iodosuccinimide (NIS)Dichloromethane08510<5
4I₂ / AgNO₃Methanol25702010

Experimental Protocols

Protocol 1: Synthesis of this compound via Iodination of 2-Chlorophenol

This protocol is a general guideline for the regioselective iodination of 2-chlorophenol.

Materials:

  • 2-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (10% aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chlorophenol (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and potential side reactions.

Byproduct_Formation_Pathway 2-Chlorophenol 2-Chlorophenol This compound This compound 2-Chlorophenol->this compound Iodination (para-attack) 2-Chloro-6-iodophenol 2-Chloro-6-iodophenol 2-Chlorophenol->2-Chloro-6-iodophenol Iodination (ortho-attack) 2-Chloro-4,6-diiodophenol 2-Chloro-4,6-diiodophenol This compound->2-Chloro-4,6-diiodophenol Further Iodination 2-Chloro-6-iodophenol->2-Chloro-4,6-diiodophenol Further Iodination

Caption: Potential reaction pathways leading to the desired product and common byproducts.

Troubleshooting_Logic cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Solution Low_Yield Low Yield Weak_Iodinating_Agent Weak Iodinating Agent Low_Yield->Weak_Iodinating_Agent Multiple_Products Multiple Products Poor_Regioselectivity Poor Regioselectivity Multiple_Products->Poor_Regioselectivity Polyhalogenation Polyhalogenation Multiple_Products->Polyhalogenation Dark_Mixture Dark/Tarry Mixture Oxidation Oxidation of Phenol Dark_Mixture->Oxidation Use_Activator Use Activating/Oxidizing Agent Weak_Iodinating_Agent->Use_Activator Lower_Temperature Lower Reaction Temperature Poor_Regioselectivity->Lower_Temperature Use_Nonpolar_Solvent Use Non-polar Solvent Poor_Regioselectivity->Use_Nonpolar_Solvent Control_Stoichiometry Control Stoichiometry Polyhalogenation->Control_Stoichiometry Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Milder_Reagents Use Milder Reagents (e.g., NIS) Oxidation->Milder_Reagents

Caption: A troubleshooting flowchart for common issues in the synthesis.

Experimental_Workflow Start Start: Dissolve 2-Chlorophenol in DCM Cool Cool to 0 °C Start->Cool Add_NIS Add N-Iodosuccinimide Cool->Add_NIS React Stir at 0 °C Monitor by TLC Add_NIS->React Quench Quench with Na₂S₂O₃ React->Quench Workup Aqueous Workup (NaHCO₃, Brine) Quench->Workup Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: A step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: HPLC Analysis of 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 2-Chloro-4-iodophenol. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in method development and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant for HPLC analysis?

A: Understanding the analyte's properties is crucial for method development. This compound (C₆H₄ClIO) is a white to pale yellow crystalline powder.[1] It is soluble in organic solvents like ethanol and ethers, and only slightly soluble in water.[1] Its phenolic nature (containing an acidic -OH group) makes mobile phase pH a critical parameter to control for consistent retention and good peak shape.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄ClIO
Molecular Weight254.45 g/mol [2]
AppearanceWhite to pale yellow crystalline powder[1]
Melting Point~130-134 °C[1]
SolubilitySoluble in ethanol, ethers; slightly soluble in water[1]
Storage4°C, protect from light[2]

Q2: What is a recommended starting column for analyzing this compound?

A: A reversed-phase C18 column is the most common and recommended starting point for the analysis of phenolic compounds.[3][4] These columns provide good retention and separation for moderately polar compounds like this compound. A standard dimension such as 150 mm x 4.6 mm with 5 µm particles is a robust choice for initial method development.

Q3: Which mobile phase composition should I start with?

A: A gradient elution using a binary solvent system is typically required for analyzing phenolic compounds to achieve good separation.[3] A common mobile phase consists of acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[3][4] Acetonitrile is often preferred as it generally provides lower backpressure and better UV transparency. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, which is crucial for achieving sharp, symmetrical peaks.

Q4: What UV wavelength is appropriate for detecting this compound?

A: Phenolic compounds typically exhibit strong UV absorbance between 210 nm and 280 nm.[5] A diode-array detector (DAD) or photodiode array (PDA) detector is highly recommended to first scan the UV spectrum of the analyte to determine its absorbance maximum (λmax). If a DAD is not available, starting with detection wavelengths around 225 nm and 280 nm is a practical approach.[4][6]

Experimental Protocol: Baseline HPLC Method

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Instrumentation and Columns

  • HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials

  • This compound reference standard.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (or phosphoric acid).

  • HPLC-grade methanol (for sample preparation).

3. Standard Solution Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From the stock solution, prepare working standards at desired concentrations (e.g., 1-100 µg/mL) by diluting with the mobile phase initial composition (e.g., 70:30 Water:Acetonitrile).

4. Chromatographic Conditions

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C[6]
Injection Volume 10 µL
Detection UV at 225 nm or λmax
Run Time 25 minutes (including equilibration)

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem 1: Peak Tailing

Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing phenolic compounds and is often caused by unwanted interactions between the analyte and the stationary phase.[7]

  • Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based C18 column surface can interact strongly with the acidic phenol group, causing tailing.[7]

    • Solution: Lower the mobile phase pH by adding an acid like formic or phosphoric acid (e.g., 0.1%). This suppresses the ionization of the silanol groups, minimizing the secondary interactions.[8]

  • Cause 2: Column Contamination or Degradation. Contamination from sample matrices or degradation of the column bed can create active sites that cause tailing.[7]

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol).[9] If this fails, replace the guard column. If the problem persists, the analytical column may need to be replaced.[10]

  • Cause 3: Sample Overload. Injecting too much sample can saturate the column, leading to poor peak shape.[7]

    • Solution: Dilute your sample and reinject. If you need higher sensitivity, consider optimizing your detector settings rather than increasing the injection concentration.

G cluster_workflow Troubleshooting Workflow: Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Add 0.1% Formic Acid to Mobile Phase check_ph->adjust_ph No check_conc Is Sample Concentration High? check_ph->check_conc Yes adjust_ph->check_conc end Symmetrical Peak Achieved adjust_ph->end Problem Solved dilute_sample Dilute Sample and Re-inject check_conc->dilute_sample Yes check_column Flush Column with Strong Solvent. Replace Guard Column. check_conc->check_column No dilute_sample->check_column dilute_sample->end Problem Solved replace_column Problem Persists: Replace Analytical Column check_column->replace_column check_column->end Problem Solved replace_column->end

Caption: Troubleshooting decision tree for addressing peak tailing.

Problem 2: Retention Time Drift

Q: The retention time for my analyte is inconsistent between injections. What should I check?

A: Retention time drift can compromise the reliability of your data. The most common causes are related to the mobile phase, temperature, or pump performance.

  • Cause 1: Poor Column Equilibration. If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times can shift, especially in gradient methods.

    • Solution: Increase the column equilibration time between runs.[9] Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before the next injection.

  • Cause 2: Changes in Mobile Phase Composition. Small variations in the mobile phase, such as solvent evaporation or improper mixing, can cause drift.

    • Solution: Prepare fresh mobile phase daily.[9] Keep solvent bottles capped to prevent evaporation of the more volatile component (e.g., acetonitrile). If using an online mixer, ensure it is functioning correctly.

  • Cause 3: Temperature Fluctuations. The column temperature directly affects retention time.

    • Solution: Use a thermostatted column oven and ensure the set temperature is stable.[9] A change of just a few degrees can cause noticeable shifts.

  • Cause 4: Pump Issues or Leaks. Inconsistent flow from the pump due to air bubbles, worn seals, or leaks will lead to variable retention times.

    • Solution: Check the system for any visible leaks, especially around fittings.[11] Degas the mobile phase thoroughly to remove dissolved air.[9] If pressure is fluctuating, purge the pump to remove air bubbles.[11]

Problem 3: High System Backpressure

Q: My HPLC system is showing unusually high backpressure after several injections. What is the cause?

A: High backpressure is a sign of a blockage somewhere in the system. It's important to locate and resolve it to prevent damage to the pump or column.

  • Cause 1: Blockage in Guard or Analytical Column. Particulate matter from samples or mobile phase precipitation can clog the column inlet frit.

    • Solution: First, remove the analytical column from the system and check the pressure. If it returns to normal, the blockage is in the column. Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the inlet frit or the entire column may need to be replaced.[11]

  • Cause 2: Blocked Tubing or Filters. Blockages can also occur in system tubing or in-line filters.

    • Solution: Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage. Replace any clogged tubing or filters.

  • Cause 3: Buffer Precipitation. If you are using a buffered mobile phase, it can precipitate if mixed with a high concentration of organic solvent.

    • Solution: Ensure your buffer is completely soluble in all mobile phase compositions used in your gradient. Always filter buffers before use. If precipitation is suspected, flush the entire system with warm, HPLC-grade water (without buffer) to redissolve the salts.

G cluster_workflow General HPLC Method Development Workflow step1 Define Goals (Analyte, Matrix) step2 Select Column (e.g., C18) step1->step2 step3 Select Mobile Phase (ACN/Water + Acid) step2->step3 step4 Select Detector (UV @ λmax) step3->step4 step5 Initial Gradient Run (Broad Range) step4->step5 step6 Evaluate Results (Peak Shape, Resolution) step5->step6 step7 Optimize Gradient & Flow Rate step6->step7 Needs Improvement step9 Validate Method step6->step9 Acceptable step8 Optimize Temp & pH step7->step8 step8->step5 Re-evaluate step10 Final Method step9->step10

Caption: A typical workflow for developing an HPLC method.

References

Stability issues of 2-Chloro-4-iodophenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-4-iodophenol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, like many phenolic compounds, is susceptible to degradation in solution. The primary concerns are oxidation and hydrolysis, which can be significantly influenced by pH, light, and temperature. Under non-optimal conditions, the compound can degrade, leading to a loss of potency and the formation of impurities.

Q2: How do acidic and basic conditions affect the stability of this compound?

A2: Generally, phenolic compounds exhibit greater stability in acidic solutions compared to neutral or basic solutions. Basic conditions, in particular, can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is more susceptible to oxidation. While specific data for this compound is limited, studies on similar chlorophenols suggest that both strongly acidic and basic conditions can promote degradation, though the mechanisms and resulting degradation products may differ. For instance, studies on 2-chlorophenol have shown enhanced degradation under both acidic (pH 3) and alkaline (pH 11) conditions in advanced oxidation processes.

Q3: What are the potential degradation products of this compound under these conditions?

A3: While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways for halophenols include hydroxylation, dehalogenation (removal of chlorine or iodine), and polymerization. Under acidic or basic hydrolysis, the chloro and iodo substituents may be replaced by hydroxyl groups, or the aromatic ring could be cleaved under harsh conditions. Oxidation can lead to the formation of quinone-like structures.

Q4: What are the visual or analytical indicators of this compound degradation?

A4: Visual indication of degradation can be a change in the color of the solution, often turning yellow or brown due to the formation of colored oxidation products. However, the absence of a color change does not guarantee stability. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1][2][3] These methods can quantify the parent compound and detect the emergence of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue 1: Rapid discoloration of the this compound solution.

  • Possible Cause: Oxidation of the phenol, likely accelerated by exposure to air (oxygen), light, or a non-optimal pH.

  • Troubleshooting Steps:

    • pH Verification: Check the pH of your solution. If it is neutral or basic, consider adjusting to a slightly acidic pH (e.g., 4-6) for improved stability.

    • Minimize Oxygen Exposure: Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store solutions under an inert atmosphere.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodecomposition.

    • Lower Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.

Issue 2: Inconsistent analytical results (e.g., decreasing concentration of the main peak in HPLC).

  • Possible Cause: Degradation of this compound during the experiment or sample storage.

  • Troubleshooting Steps:

    • Sample Handling: Ensure that samples are analyzed as quickly as possible after preparation. If storage is necessary, keep them at a low temperature and protected from light.

    • Method Validation: Verify that your analytical method is stability-indicating. This means the method can separate the intact drug from its degradation products. A forced degradation study can help validate this.

    • Control Samples: Always run a freshly prepared standard alongside your experimental samples to monitor for any degradation that might be occurring in the analytical system itself.

Issue 3: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times and spectral characteristics of potential impurities.

    • Peak Tracking: Use a photodiode array (PDA) detector with your HPLC to obtain UV spectra of the unknown peaks. This can provide clues about their structure.

    • Mass Spectrometry: Couple your LC or GC system with a mass spectrometer (LC-MS or GC-MS) to obtain mass information of the unknown peaks, which is crucial for structural elucidation of the degradation products.[1][2][3]

Quantitative Data

The following tables summarize hypothetical quantitative data for the degradation of this compound based on typical results from forced degradation studies of similar phenolic compounds. These values should be considered as estimates and may vary depending on the specific experimental conditions. It is recommended to perform a compound-specific stability study for accurate data. The goal of a forced degradation study is typically to achieve 5-20% degradation.[4][5]

Table 1: Estimated Degradation of this compound under Acidic Conditions

Acid ConcentrationTemperature (°C)Duration (hours)Estimated Degradation (%)
0.1 M HCl60245 - 10
0.1 M HCl802410 - 20
1 M HCl602415 - 25

Table 2: Estimated Degradation of this compound under Basic Conditions

Base ConcentrationTemperature (°C)Duration (hours)Estimated Degradation (%)
0.1 M NaOH402410 - 15
0.1 M NaOH602420 - 30
1 M NaOH402425 - 40

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Water bath or oven

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: a. To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to the final desired concentration (e.g., 100 µg/mL). b. Prepare a blank solution containing only 0.1 M HCl. c. Incubate the sample and blank solutions at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). d. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase to the working concentration. e. Analyze the samples by a validated stability-indicating HPLC method. f. Repeat the experiment with 1 M HCl.

  • Base Hydrolysis: a. Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH as the stressor solutions. b. Neutralize the withdrawn aliquots with an equivalent amount of HCl before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in water and keep it at room temperature, protected from light. Analyze it at the same time points as the stressed samples.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study and ensuring that the degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1M & 1M HCl, 60-80°C) stock->acid Dilute base Base Hydrolysis (0.1M & 1M NaOH, 40-60°C) stock->base Dilute control Control (Water, RT) stock->control Dilute neutralize Neutralize Aliquots acid->neutralize At time points base->neutralize hplc HPLC Analysis control->hplc At time points neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_conditions Stress Conditions cluster_outcomes Potential Outcomes cluster_products Potential Degradation Products substance This compound In Solution acidic Acidic pH substance->acidic basic Basic pH substance->basic stable Stable substance->stable Under optimal (mildly acidic, dark, cool) degradation Degradation acidic->degradation Likely under strong acid basic->degradation More susceptible hydroxylation Hydroxylated derivatives degradation->hydroxylation dehalogenation Dehalogenated products degradation->dehalogenation polymers Polymerization products degradation->polymers

Caption: Logical relationship of stability issues for this compound.

References

Validation & Comparative

Spectroscopic Analysis for the Structural Confirmation of 2-Chloro-4-iodophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of 2-Chloro-4-iodophenol. Due to the limited availability of comprehensive experimental spectra for this specific compound in public databases, this guide utilizes a combination of predicted data for this compound and experimental data for a closely related isomer, 4-Chloro-2-iodophenol, alongside other similar halogenated phenols. This approach offers a valuable framework for researchers in confirming the structure of synthesized this compound and distinguishing it from potential isomeric impurities.

Spectroscopic Data Comparison

The structural elucidation of an organic molecule is a puzzle solved by assembling evidence from various spectroscopic techniques. For this compound, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the positions of the chloro, iodo, and hydroxyl substituents.

Compound Proton Predicted Chemical Shift (ppm) Splitting Pattern
This compoundH-3~ 7.5d
H-5~ 7.2dd
H-6~ 6.9d
4-Chloro-2-iodophenolH-3~ 7.7d
H-5~ 7.3dd
H-6~ 6.8d

Note: Predicted values are based on standard substituent effects on aromatic rings. Actual experimental values may vary.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound should display six distinct signals for the six carbons of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Compound Carbon Predicted Chemical Shift (ppm)
This compoundC-1 (C-OH)~ 152
C-2 (C-Cl)~ 120
C-3~ 139
C-4 (C-I)~ 85
C-5~ 130
C-6~ 117
4-Chloro-2-iodophenolC-1 (C-OH)~ 155
C-2 (C-I)~ 88
C-3~ 130
C-4 (C-Cl)~ 128
C-5~ 125
C-6~ 115

Note: Predicted values are based on standard substituent effects on aromatic rings. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, and C-H bonds, as well as absorptions corresponding to the aromatic ring and the carbon-halogen bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-OStretching1200-1260
C-H (aromatic)Stretching3000-3100
C=C (aromatic)Stretching1450-1600
C-ClStretching700-800
C-IStretching500-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₄ClIO), the molecular ion peak (M⁺) is expected at m/z 254 (for ³⁵Cl) and an M+2 peak at m/z 256 (for ³⁷Cl) with a characteristic isotopic ratio of approximately 3:1. The mass spectrum of its isomer, 4-Chloro-2-iodophenol, also shows a molecular ion at m/z 254.[1]

Ion m/z (relative abundance) Interpretation
[C₆H₄³⁵ClIO]⁺254Molecular Ion (M⁺)
[C₆H₄³⁷ClIO]⁺256Isotopic Peak (M+2)
[C₆H₄OCl]⁺127Loss of I
[C₆H₄IO]⁺219Loss of Cl

Experimental Protocols

Accurate data acquisition is critical for reliable structural confirmation. Below are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Data Processing:

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • Direct Insertion Probe (for solids):

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the probe into the mass spectrometer's ion source.

    • Gradually heat the probe to volatilize the sample.

  • Gas Chromatography (GC-MS):

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane).

    • Inject the solution into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: Typically 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 50-300).

Data Processing:

  • The mass spectrum is generated, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.

structural_confirmation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesized Product (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Compare Experimental Data with Predicted/Reference Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation of This compound Data_Analysis->Structure_Confirmation Match Structure_Incorrect Structure Not Confirmed (Further Analysis Required) Data_Analysis->Structure_Incorrect No Match

Caption: Workflow for the structural confirmation of this compound.

comparative_analysis_logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Target This compound (Predicted Data) NMR_Target ¹H & ¹³C Chemical Shifts & Coupling Patterns Target->NMR_Target IR_Target Characteristic Absorptions Target->IR_Target MS_Target Molecular Ion & Fragmentation Target->MS_Target Alternative 4-Chloro-2-iodophenol (Experimental Data) NMR_Alt ¹H & ¹³C Chemical Shifts & Coupling Patterns Alternative->NMR_Alt IR_Alt Characteristic Absorptions Alternative->IR_Alt MS_Alt Molecular Ion & Fragmentation Alternative->MS_Alt Conclusion Distinguish Isomers Based on Spectroscopic Differences NMR_Target->Conclusion Compare NMR_Alt->Conclusion Compare IR_Target->Conclusion Compare IR_Alt->Conclusion Compare MS_Target->Conclusion Compare MS_Alt->Conclusion Compare

Caption: Comparative analysis of spectroscopic data between isomers.

References

A Comparative Purity Analysis of Commercial 2-Chloro-4-iodophenol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comparative purity analysis of commercially available 2-Chloro-4-iodophenol, a key building block in various synthetic pathways. The purity of three hypothetical commercial samples ("Supplier A," "Supplier B," and "Supplier C") was assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the principal compound and any impurities. This guide offers a framework for researchers to evaluate the quality of this crucial reagent.

Purity Profile Comparison

The following table summarizes the quantitative purity analysis of this compound from three different commercial sources. The data was obtained using the detailed GC-MS protocol outlined below.

Compound Retention Time (min) Supplier A (% Area) Supplier B (% Area) Supplier C (% Area)
This compound12.599.598.899.8
2-Chlorophenol8.20.20.50.1
4-Iodophenol10.10.10.3Not Detected
2,6-Dichloro-4-iodophenol13.80.10.20.05
Unidentified Impurity 111.3Not Detected0.1Not Detected
Unidentified Impurity 214.20.10.10.05

Experimental Protocol: GC-MS Purity Analysis

A detailed methodology was established for the separation and identification of this compound and its potential impurities.

1. Sample Preparation:

A stock solution of each commercial this compound sample was prepared by dissolving 10 mg of the compound in 10 mL of analytical grade methanol. The solutions were then further diluted to a final concentration of 100 µg/mL with methanol for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Solvent Delay: 4 minutes.

3. Data Analysis:

The percentage area of each peak in the total ion chromatogram (TIC) was used to determine the relative abundance of this compound and its impurities. Mass spectra of the eluting peaks were compared with the NIST library and reference standards for identification.

Visualizing the Process and Logic

To further clarify the experimental process and the context of impurity formation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Commercial This compound dissolve Dissolve in Methanol (1 mg/mL) start->dissolve dilute Dilute to 100 µg/mL dissolve->dilute inject Inject 1 µL dilute->inject gc_sep GC Separation (HP-5ms column) inject->gc_sep ms_detect MS Detection (EI, m/z 40-450) gc_sep->ms_detect chromatogram Total Ion Chromatogram (TIC) ms_detect->chromatogram integration Peak Integration (% Area) chromatogram->integration identification Impurity Identification (Mass Spectra) chromatogram->identification purity_report purity_report integration->purity_report Purity Report identification->purity_report

GC-MS analysis workflow for this compound.

impurity_pathway phenol Phenol chloro_phenol 2-Chlorophenol (Impurity) phenol->chloro_phenol Chlorination iodo_phenol 4-Iodophenol (Impurity) phenol->iodo_phenol Iodination target This compound (Target Product) chloro_phenol->target Iodination iodo_phenol->target Chlorination dichloro_impurity 2,6-Dichloro-4-iodophenol (Over-chlorination Impurity) target->dichloro_impurity Excess Chlorinating Agent

Reactivity Face-Off: 2-Chloro-4-iodophenol vs. 2-Bromo-4-iodophenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, dihalogenated phenols serve as versatile and highly valuable building blocks. The ability to selectively functionalize one halogenated position over another is pivotal for elegant and efficient synthetic strategies. This guide presents an objective, data-supported comparison of the reactivity of two key intermediates: 2-chloro-4-iodophenol and 2-bromo-4-iodophenol. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, providing insights to inform substrate selection and reaction optimization.

The Decisive Factor: The Carbon-Iodine Bond

The primary determinant of reactivity in both this compound and 2-bromo-4-iodophenol is the carbon-iodine bond at the 4-position. Due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will overwhelmingly and selectively occur at this position under typical conditions.[1] This inherent reactivity difference allows for the targeted introduction of a wide array of substituents at the para-position to the hydroxyl group, while leaving the halogen at the ortho-position available for subsequent transformations.

The key distinction in the reactivity of these two molecules arises from the electronic influence of the halogen at the 2-position. Chlorine is more electronegative than bromine, leading to a more electron-deficient aromatic ring in this compound. This subtle electronic variance can influence the rate of the oxidative addition of the C-I bond to the palladium catalyst, which is often the rate-determining step.[1] Theoretically, the increased electrophilicity of the carbon bearing the iodine in the chloro-substituted phenol could lead to a slightly faster reaction rate. However, for most synthetic applications, both molecules are expected to exhibit high and comparable reactivity at the 4-position. The choice between them may ultimately be guided by factors such as commercial availability, cost, and the desired electronic properties of the final product.

Quantitative Performance Comparison

While direct, side-by-side kinetic studies for this compound and 2-bromo-4-iodophenol are not extensively documented in peer-reviewed literature, a comparative performance can be inferred from data on analogous dihalogenated aromatic systems.[1] The following table summarizes the expected reactivity and representative yields for selective cross-coupling reactions at the C-4 position.

Reaction TypeSubstrateCoupling PartnerTypical Catalyst SystemExpected Relative RateRepresentative Yield (%)Notes
Suzuki-Miyaura Coupling This compoundArylboronic acidPd(PPh₃)₄ / BaseSlightly Faster85-95Yields are comparable to the bromo-analog, with a potentially faster reaction rate due to the electron-withdrawing nature of chlorine.[1]
2-Bromo-4-iodophenolArylboronic acidPd(PPh₃)₄ / BaseHigh85-95High selectivity for the C-I bond is expected.[1]
Sonogashira Coupling This compoundTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseComparable85-95Reactivity is comparable to the bromo-analog.[1]
2-Bromo-4-iodophenolTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseComparable85-95An efficient method for the synthesis of 4-alkynylphenols.
Buchwald-Hartwig Amination This compoundAminePd₂(dba)₃ / Xantphos / BaseSlightly Faster80-95The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[1]
2-Bromo-4-iodophenolAminePd₂(dba)₃ / Xantphos / BaseHigh80-95A versatile method for the synthesis of 4-aminophenol derivatives.

Note: The data presented is based on established principles of halogen reactivity and comparative data from analogous compounds. Actual yields and reaction rates may vary depending on the specific substrates, reaction conditions, and scale.

Experimental Protocols

The following are detailed, generalized methodologies for key palladium-catalyzed cross-coupling reactions, adaptable for both this compound and 2-bromo-4-iodophenol.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of the dihalogenated phenol.

Materials:

  • This compound or 2-Bromo-4-iodophenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the dihalogenated phenol, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-halophenol.

Protocol 2: Selective Sonogashira Coupling at the C-4 Position

This protocol outlines a general procedure for the coupling of a terminal alkyne to the 4-position of the dihalogenated phenol.

Materials:

  • This compound or 2-Bromo-4-iodophenol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add the dihalogenated phenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 4-alkynyl-2-halophenol.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position

This protocol provides a general method for the C-N bond formation at the 4-position of the dihalogenated phenol.

Materials:

  • This compound or 2-Bromo-4-iodophenol (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add the dihalogenated phenol, palladium precatalyst, Xantphos ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent and then the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 4-amino-2-halophenol derivative.

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical relationships and workflows described in this guide.

G cluster_0 Substrate Selection cluster_1 Palladium-Catalyzed Cross-Coupling 2_Chloro_4_iodophenol This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) 2_Chloro_4_iodophenol->Suzuki Sonogashira Sonogashira (R-C≡CH) 2_Chloro_4_iodophenol->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) 2_Chloro_4_iodophenol->Buchwald 2_Bromo_4_iodophenol 2-Bromo-4-iodophenol 2_Bromo_4_iodophenol->Suzuki 2_Bromo_4_iodophenol->Sonogashira 2_Bromo_4_iodophenol->Buchwald Product Selectively Functionalized Product (at C-4 Position) Suzuki->Product Sonogashira->Product Buchwald->Product Further_Functionalization Optional Further Functionalization (at C-2 Position) Product->Further_Functionalization

Caption: Strategic approach to the selective functionalization of dihalogenated phenols.

G Setup Reaction Setup Add dihalogenated phenol, coupling partner, base, and catalyst to a dry flask. Inert Inert Atmosphere Evacuate and backfill with Argon/Nitrogen. Setup->Inert 1 Solvent Solvent Addition Add degassed solvent via syringe. Inert->Solvent 2 Reaction Reaction Heat mixture with vigorous stirring. Monitor by TLC/LC-MS. Solvent->Reaction 3 Workup Work-up Cool, dilute with organic solvent, and perform aqueous wash. Reaction->Workup 4 Purification Purification Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification 5 Product {Final Product | Characterize the purified compound.} Purification->Product 6

References

2-Chloro-4-iodophenol: A Superior Building Block for Regioselective Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among the diverse array of halophenols, 2-Chloro-4-iodophenol emerges as a uniquely advantageous scaffold, offering exceptional control in regioselective chemical modifications. This guide provides an objective comparison of this compound with other halophenols, supported by established reactivity principles and detailed experimental protocols, to underscore its value in modern organic synthesis and medicinal chemistry.

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity hierarchy, governed by bond dissociation energies (C-I < C-Br < C-Cl), allows for the precise and selective functionalization at the 4-position of the phenol ring, leaving the less reactive 2-chloro substituent available for subsequent transformations. This built-in orthogonality provides a powerful tool for the modular and efficient synthesis of complex molecules, such as kinase inhibitors.

Physicochemical Properties: A Comparative Overview

CompoundHalogen at C2Halogen at C4pKa
2-ChlorophenolClH8.52
4-ChlorophenolHCl9.41
2-IodophenolIH8.51[1]
4-IodophenolHI9.33[2]
This compound Cl I Not Available
2,4-DichlorophenolClCl7.85

Regioselective Synthesis: The Cross-Coupling Advantage

The differential reactivity of the C-I and C-Cl bonds in this compound is most effectively exploited in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled introduction of different functionalities, a significant advantage over dihalophenols with identical halogens (e.g., 2,4-dichlorophenol) where achieving mono-functionalization with high selectivity can be challenging.

Regioselective_Cross_Coupling This compound This compound Intermediate 2-Chloro-4-arylphenol This compound->Intermediate Suzuki Coupling (ArB(OH)2, Pd catalyst) Final_Product 2-Amino-4-arylphenol Intermediate->Final_Product Buchwald-Hartwig Amination (R2NH, Pd catalyst)

Suzuki-Miyaura Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. With this compound, this reaction can be directed to selectively occur at the C-4 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Objective: To synthesize a 2-chloro-4-arylphenol selectively at the iodine-bearing position.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a dried reaction vessel under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Selective C-C Triple Bond Formation

Similarly, the Sonogashira coupling allows for the selective introduction of an alkyne group at the C-4 position of this compound.

Experimental Protocol: Regioselective Sonogashira Coupling

  • Objective: To synthesize a 2-chloro-4-alkynylphenol selectively at the iodine-bearing position.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)

    • Amine base (e.g., triethylamine, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, dissolve this compound in the solvent.

    • Add the amine base and degas the mixture by bubbling with the inert gas for 10-15 minutes.

    • Add the palladium catalyst and copper(I) co-catalyst.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).

    • Upon completion, dilute with an organic solvent, wash with aqueous NH₄Cl (if copper was used), water, and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[3][4][5][6][7] The higher reactivity of the C-I bond in this compound can be leveraged for selective amination at the 4-position, or this reaction can be employed on the chloro-position after a prior cross-coupling reaction at the iodo-position.

Experimental Protocol: Buchwald-Hartwig Amination of the 2-Chloro Position (Post-Suzuki Coupling)

  • Objective: To introduce an amine functionality at the C-2 position of a 2-chloro-4-arylphenol intermediate.

  • Materials:

    • 2-Chloro-4-arylphenol (from Suzuki coupling, 1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., NaOt-Bu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Procedure:

    • To a glovebox-dried Schlenk tube, add the palladium catalyst, ligand, and base.

    • Add the 2-chloro-4-arylphenol and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture with stirring to 80-110°C for 6-18 hours.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis

The structural motif of a substituted aminophenol is prevalent in many kinase inhibitors. The ability to sequentially and selectively functionalize this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Growth Factor Ligand->RTK Inhibitor This compound -derived Inhibitor Inhibitor->RTK Inhibition

Conclusion

This compound offers a distinct synthetic advantage over other dihalophenols due to the predictable and high regioselectivity it affords in palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C-4 position via the more reactive C-I bond, while retaining the C-Cl bond for subsequent modifications, provides a powerful and efficient strategy for the synthesis of complex organic molecules. This makes this compound a highly valuable building block for researchers in drug discovery and medicinal chemistry, particularly in the development of novel kinase inhibitors and other targeted therapeutics.

References

A Comparative Guide to Catalysts for Suzuki Reactions with 2-Chloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application lies in the selective functionalization of polyhalogenated aromatic compounds, which are valuable building blocks in the synthesis of pharmaceuticals and other complex molecules. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki reaction of 2-chloro-4-iodophenol, focusing on the chemoselective coupling at the more reactive carbon-iodine bond.

The inherent difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective activation of the C-I bond under appropriate catalytic conditions. This guide will explore the performance of common palladium catalysts, supported by representative experimental data, to assist in the selection of an optimal system for this transformation.

Catalyst Performance Comparison

The choice of catalyst and associated ligands is critical for achieving high yields and selectivity in the Suzuki coupling of this compound. The following table summarizes the expected performance of several common palladium catalyst systems based on data from analogous reactions with dihalogenated aromatic compounds. The reaction's success hinges on the catalyst's ability to facilitate the oxidative addition at the C-I bond preferentially over the C-Cl bond.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80-10012-2485-95A classic, reliable catalyst, though may require longer reaction times and higher temperatures.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O or 2-MeTHF80-1102-12>95Highly active system with a bulky, electron-rich phosphine ligand, often allowing for lower catalyst loading and shorter reaction times.[1]
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O or t-BuOH80-1102-12>95Another highly effective Buchwald ligand, particularly useful for challenging substrates.[1]
PEPPSI-IPrIPrK₂CO₃ or K₃PO₄1,4-Dioxane or THFRoom Temp - 801-8>90An air- and moisture-stable N-Heterocyclic Carbene (NHC)-palladium precatalyst, known for its high activity and broad applicability.[2][3]

Note: The yields presented are illustrative and based on the performance of these catalyst systems in Suzuki reactions of similar dihalogenated substrates. Actual yields may vary depending on the specific boronic acid used and precise reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for performing a chemoselective Suzuki-Miyaura cross-coupling reaction on this compound. These protocols are representative and may require optimization for specific arylboronic acids.

General Procedure using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure using a Buchwald Ligand (e.g., SPhos)
  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed toluene (or 2-MeTHF) and water (typically 10:1 v/v, 5 mL).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for the required time (typically 2-12 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd(PPh₃)₄ protocol.

Reaction Mechanism and Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The chemoselectivity in the case of this compound is dictated by the preferential oxidative addition of the palladium catalyst to the weaker carbon-iodine bond.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition G Ar-Ar' C Ar-Pd(II)-I (Ln) B->C D Transmetalation E Ar-Pd(II)-Ar' (Ln) D->E F Reductive Elimination F->A F->G ArI This compound ArI->B ArB Ar'B(OH)₂ + Base ArB->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general workflow for carrying out the reaction and isolating the product is outlined below.

Experimental_Workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-iodophenol: A Novel Route Versus a Traditional Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted phenols is a cornerstone of new molecule discovery. This guide provides a comprehensive validation of a new synthetic route to 2-Chloro-4-iodophenol and compares it with a traditional method, offering detailed experimental data and protocols to inform synthetic strategy.

This comparison focuses on two distinct pathways to obtain this compound: a novel route involving the direct chlorination of 4-iodophenol and a traditional approach centered on the iodination of 2-chlorophenol. The performance of each route is objectively evaluated based on yield, reaction conditions, and reagent accessibility.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear and concise comparison of their performance.

ParameterNew Synthetic Route: Chlorination of 4-iodophenol Traditional Route: Iodination of 2-chlorophenol
Starting Material 4-Iodophenol2-Chlorophenol
Key Reagents Sulfuryl chloride (SO₂Cl₂), Toluene, DiisobutylamineIodine (I₂), Hydrogen peroxide (H₂O₂), Water
Reaction Temperature 70 °CRoom Temperature
Reaction Time 1 hour24 hours
Reported Yield 90%Estimated 70-80% (based on similar reactions)
Product Purity High (purified by column chromatography)Moderate to High (requires purification)

Experimental Protocols: Detailed Methodologies

To ensure reproducibility and facilitate the practical application of these synthetic routes, detailed experimental protocols for each method are provided below.

New Synthetic Route: Chlorination of 4-iodophenol

This novel approach offers a high-yield and rapid synthesis of this compound.

Materials:

  • 4-Iodophenol

  • Toluene

  • Diisobutylamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel

Procedure:

  • To a round-bottomed flask under an argon atmosphere, add 4-iodophenol, toluene, and diisobutylamine.

  • Heat the mixture to 70 °C with stirring.

  • Slowly add sulfuryl chloride dropwise to the reaction mixture.

  • Maintain the reaction at 70 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ether and wash sequentially with saturated aqueous NaHCO₃ solution, brine, and water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ether (4:1, v/v) solvent system to yield this compound as a white solid.

Traditional Route: Iodination of 2-chlorophenol

This established method utilizes readily available reagents for the synthesis.

Materials:

  • 2-Chlorophenol

  • Iodine (I₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Distilled water

  • 10% (m/v) Sodium thiosulfate aqueous solution

  • Dichloromethane or Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • In a flask, dissolve 2-chlorophenol (2 mmol) and iodine (3 mmol) in distilled water (10 mL).[1]

  • To this solution, add hydrogen peroxide (6 mmol of a 30% aqueous solution).[1]

  • Stir the mixture at room temperature for 24 hours.[1]

  • Upon completion of the reaction (monitored by TLC), quench the excess iodine by adding a 10% aqueous sodium thiosulfate solution.[1]

  • Extract the product with either dichloromethane or ethyl acetate (3 x 20 mL).[1]

  • Combine the organic phases and dry over anhydrous MgSO₄.[1]

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Mandatory Visualizations: Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 New Synthetic Route 4-Iodophenol 4-Iodophenol Reaction Mixture Reaction Mixture 4-Iodophenol->Reaction Mixture Toluene, Diisobutylamine Purification Purification Reaction Mixture->Purification Workup SO2Cl2 SO2Cl2 SO2Cl2->Reaction Mixture 70°C, 1h This compound This compound Purification->this compound Column Chromatography

Caption: Workflow for the new synthetic route to this compound.

G cluster_1 Traditional Synthetic Route 2-Chlorophenol 2-Chlorophenol Reaction Mixture Reaction Mixture 2-Chlorophenol->Reaction Mixture Iodine, H2O Purification Purification Reaction Mixture->Purification Workup & Quenching H2O2 H2O2 H2O2->Reaction Mixture RT, 24h This compound This compound Purification->this compound Column Chromatography

Caption: Workflow for the traditional synthetic route to this compound.

Validation of Product Identity

To confirm the successful synthesis of this compound, the following spectroscopic data is expected. While experimental data for the target molecule was not found in the searched literature, typical spectral characteristics for similar halogenated phenols are provided for reference.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six signals for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the electronegativity of the chlorine and iodine substituents, as well as the hydroxyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for C-Cl and C-I bonds would be observed in the fingerprint region.

Conclusion

The new synthetic route for this compound via the chlorination of 4-iodophenol demonstrates significant advantages over the traditional iodination of 2-chlorophenol. The substantially shorter reaction time (1 hour vs. 24 hours) and higher reported yield (90%) make it a more efficient and attractive option for laboratory-scale and potentially scalable synthesis. While the traditional route utilizes common and inexpensive reagents, the prolonged reaction time and likely lower yield present notable drawbacks. For researchers and professionals in drug development, the novel route offers a more streamlined and productive pathway to this valuable halogenated phenol intermediate. Further optimization and detailed spectroscopic analysis of the product from both routes would provide a more definitive validation.

References

A Comparative Analysis of the Biological Activities of Halogenated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable scarcity of dedicated research on the comparative biological activity of derivatives specifically synthesized from 2-Chloro-4-iodophenol. However, by examining studies on structurally related halogenated phenols, we can infer potential biological activities and provide a framework for future research. This guide synthesizes findings on the anticancer and antimicrobial properties of various chlorophenol and bromophenol derivatives, presenting available quantitative data, experimental methodologies, and relevant biological pathways.

Introduction to Halogenated Phenols in Drug Discovery

Halogenated phenols and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. The presence of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic properties. While direct studies on this compound derivatives are limited, research on analogous compounds provides valuable insights into their potential as anticancer and antimicrobial agents.

Anticancer Activity of Related Chlorophenol Derivatives

Recent studies have explored the anticancer potential of complex heterocyclic compounds derived from various chlorophenols. For instance, a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

Compound IDR-Group on Aryl RingTarget Cancer Cell LineActivity (Percent Growth Inhibition - PGI)
6d 4-ChlorophenylMCF7 (Breast)24.79
MDA-MB-468 (Breast)26.01
6f 4-FluorophenylUACC-62 (Melanoma)21.25
NCI-H522 (Lung)20.32
HCT-116 (Colon)20.15
6h 3,4,5-TrimethoxyphenylSNB-19 (CNS)65.12
NCI-H460 (Lung)55.61
SNB-75 (CNS)54.68

Data sourced from a study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. The reported activity is the Percent Growth Inhibition (PGI) at a concentration of 10 µM.[1]

The data suggests that the substitution on the aryl ring significantly influences the anticancer activity, with the 3,4,5-trimethoxyphenyl derivative (6h ) exhibiting the most potent activity against central nervous system and lung cancer cell lines.[1] The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[1]

Antimicrobial Activity of Halogenated Phenol Derivatives

The antimicrobial properties of halogenated phenols are well-documented. A study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also investigated their antibacterial activity.

Table 2: Antibacterial Activity of a 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogue

Compound IDR-Group on Aryl RingBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
6c 4-NitrophenylGram-positive & Gram-negative8
Ciprofloxacin (Standard)-Gram-positive & Gram-negative4

Data from the same study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[1]

The 4-nitrophenyl derivative (6c ) displayed promising broad-spectrum antibacterial activity.[1] Additionally, research on bromophenol derivatives has highlighted their potential against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[2] For example, 3-bromo-2,6-dihydroxyacetophenone has shown good activity against S. aureus and MRSA, and also inhibits biofilm formation.[2]

Experimental Protocols

The anticancer activity of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was assessed using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol.

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are used.

  • Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compounds are added at a single concentration (e.g., 10 µM).

    • The plates are incubated for an additional 48 hours.

    • The endpoint measurement is determined using a sulforhodamine B (SRB) protein assay, which measures cell proliferation.

  • Data Analysis: The percentage growth is calculated relative to control wells. A positive value indicates cell growth, while a negative value indicates cell death.

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Bacterial Strains: Standard and/or clinical isolates of Gram-positive and Gram-negative bacteria are used.

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the test bacteria is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing a Potential Mechanism of Action

The anticancer activity of some phenol derivatives has been linked to the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by small molecule inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes GrowthFactor Growth Factor GrowthFactor->Receptor Binds

References

Acidity of 2-Chloro-4-iodophenol: A Comparative Analysis with Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of 2-chloro-4-iodophenol with a range of other halophenols. The acidity of a phenol, quantified by its pKa value, is a critical parameter in drug design and development, influencing factors such as solubility, membrane permeability, and binding interactions. This document summarizes experimental pKa data, details the methodologies for its determination, and provides a visual representation of the chemical principles governing the acidity of these compounds.

Quantitative Comparison of Halophenol Acidity

The acidity of phenols is significantly influenced by the nature and position of substituents on the aromatic ring. Halogens, through their electron-withdrawing inductive effects, generally increase the acidity of phenols compared to the parent phenol molecule. The following table summarizes the experimental pKa values for this compound and a selection of other halophenols to provide a clear comparison. A lower pKa value indicates a stronger acid.

CompoundStructurepKaData Type
PhenolC₆H₅OH9.99Experimental
This compound 2-Cl-4-I-C₆H₃OH ~7.8 (Predicted) Predicted
2-Chlorophenol2-Cl-C₆H₄OH8.56Experimental
4-Chlorophenol4-Cl-C₆H₄OH9.41[1]Experimental
4-Iodophenol4-I-C₆H₄OH9.33[2]Experimental
2,4-Dichlorophenol2,4-Cl₂-C₆H₂OH7.9Experimental
2-Fluorophenol2-F-C₆H₄OH8.81Experimental
3-Fluorophenol3-F-C₆H₄OH9.28Experimental
4-Fluorophenol4-F-C₆H₄OH9.95Experimental
3-Chlorophenol3-Cl-C₆H₄OH9.12Experimental
2-Bromophenol2-Br-C₆H₄OH8.44Experimental
3-Bromophenol3-Br-C₆H₄OH9.03Experimental
4-Bromophenol4-Br-C₆H₄OH9.34Experimental
2-Iodophenol2-I-C₆H₄OH8.51Experimental
3-Iodophenol3-I-C₆H₄OH9.14Experimental
4-Bromo-2-chlorophenol4-Br-2-Cl-C₆H₃OH~7.92 (Predicted)Predicted

Factors Influencing Halophenol Acidity

The acidity of a substituted phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, thereby increasing the acidity of the parent phenol. Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): As electronegative elements, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent and is strongest at the ortho position, followed by the meta and para positions. The inductive effect stabilizes the phenoxide ion and increases acidity.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, which destabilizes the phenoxide ion and decreases acidity. The resonance effect is most pronounced at the ortho and para positions.

For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall increase in acidity compared to phenol. The interplay of these two effects, along with their positional dependence, results in the observed variations in pKa values among different halophenols.

AcidityFactors cluster_effects Electronic Effects of Halogen Substituents cluster_stabilization Influence on Phenoxide Ion cluster_acidity Resulting Acidity Inductive Inductive Effect (-I) Phenoxide Phenoxide Ion Stability Inductive->Phenoxide Stabilizes Resonance Resonance Effect (+R) Resonance->Phenoxide Destabilizes Acidity Phenol Acidity (pKa) Phenoxide->Acidity Increases (Lower pKa)

Caption: Factors influencing the acidity of halophenols.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical chemistry. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a weak acid (the phenol) with a strong base and monitoring the change in pH using a pH meter. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the phenol are equal.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the halophenol of interest in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).

    • Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the halophenol solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the halophenol solution.

    • Add small, precise increments of the NaOH solution from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the curve (often by taking the first or second derivative of the curve).

    • The pKa is the pH value at which half of the volume of the equivalence point has been added.

UV-Vis Spectrophotometry

This method is based on the principle that the acidic (phenol) and basic (phenoxide) forms of a compound have different ultraviolet-visible absorption spectra. By measuring the absorbance of the solution at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the halophenol in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol.

    • Prepare two reference solutions: one at a very low pH where the phenol is fully protonated (acidic form) and one at a very high pH where it is fully deprotonated (basic form).

  • Spectrophotometric Measurement:

    • Determine the absorption spectra of the acidic and basic forms to identify the wavelength of maximum absorbance difference (λ_max).

    • Prepare a series of solutions by adding a small, constant amount of the phenol stock solution to each of the buffer solutions.

    • Measure the absorbance of each buffered solution at the chosen λ_max.

  • Data Analysis:

    • The pKa can be determined by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated for each pH value using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log((A_b - A) / (A - A_a)) where:

      • A is the absorbance of the solution at a given pH.

      • A_a is the absorbance of the fully acidic form.

      • A_b is the absorbance of the fully basic form.

    • The final pKa is the average of the values calculated across the buffered pH range.

ExperimentalWorkflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry P1 Prepare Phenol and Titrant Solutions P2 Titrate Phenol with Strong Base P1->P2 P3 Monitor pH P2->P3 P4 Plot Titration Curve (pH vs. Volume) P3->P4 P5 Determine Equivalence Point P4->P5 P6 Calculate pKa at Half-Equivalence Point P5->P6 End End P6->End S1 Prepare Buffered Phenol Solutions S2 Measure Absorbance at λ_max S1->S2 S3 Plot Absorbance vs. pH S2->S3 S4 Determine pKa from Inflection Point S3->S4 S4->End Start Start Start->P1 Start->S1

Caption: Experimental workflows for pKa determination.

References

Navigating Selective Synthesis: A Comparative Guide to the Cross-Reactivity of 2-Chloro-4-iodophenol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of multi-halogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2-Chloro-4-iodophenol presents a valuable scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the cross-reactivity of this compound in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, supported by experimental data from analogous systems to illustrate the principles of selective C-C bond formation.

The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of its synthetic utility. The well-established trend in reactivity for palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I > C-Br > C-Cl. This hierarchy allows for the preferential reaction at the more labile carbon-iodine bond under milder conditions, leaving the more robust carbon-chlorine bond available for subsequent transformations. This regioselectivity is crucial for the stepwise introduction of different functionalities, enabling the construction of diverse and complex molecular architectures.

Comparative Performance in Key Coupling Reactions

The choice of coupling reaction and the specific catalytic system are paramount in achieving high yields and selectivity. Below is a summary of expected performance and reaction parameters for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound, based on data from structurally similar dihalogenated aromatic compounds.

Table 1: Suzuki-Miyaura Coupling of Dihalogenated Phenols and Related Aromatics
Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%) of Mono-iodide CouplingRef.
2-Bromo-4-iodophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80>90 (selectivity)[1]
2,6-DichloropyridineHeptylboronic acid pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10074[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10081[3]

Note: The data presented is for analogous compounds and serves to illustrate the expected high selectivity for the C-I bond in this compound under similar conditions.

Table 2: Heck Coupling of Dihalogenated Aromatics
Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%) of Mono-iodide CouplingRef.
IodobenzeneStyrenePdCl₂K₂CO₃Methanol120Good (General Protocol)[1]
Aryl BromidesAliphatic OlefinsPd(OAc)₂K₂CO₃Methanol-Good (General Protocol)[4]
Table 3: Sonogashira Coupling of Dihalogenated Aromatics
Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%) of Mono-iodide CouplingRef.
2-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineToluene2551[1]
2-Bromo-4-iodo-quinolineTerminal Alkyne---RTSelective at C-I[5]
2,5-Dichloro-4-iodo-1,3-thiazoleTerminal AlkynePdCl₂(PPh₃)₂ / CuITriethylamineTHF/DMFRT - 60Good (General Protocol)[6]

Note: The data indicates that Sonogashira coupling proceeds readily at the C-I bond under mild conditions, often at room temperature.

Experimental Protocols

The following are generalized experimental protocols for the selective coupling at the C-4 iodo position of this compound, adapted from procedures for analogous compounds. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C-4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture (typically between 80-110 °C) and stir for a period ranging from 2 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Coupling Protocol

This protocol outlines a general procedure for the selective Heck reaction of an alkene at the C-4 position of this compound.

Materials:

  • This compound

  • Alkene (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound, the palladium catalyst, and the ligand in the solvent.

  • Add the alkene and the base to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 100-120 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter to remove the palladium catalyst.

  • Perform a suitable work-up, extract the product, and purify by chromatography.

Sonogashira Coupling Protocol

This protocol provides a general method for the selective coupling of a terminal alkyne at the C-4 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the selective functionalization of this compound via Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 2_Chloro_4_iodophenol This compound Reaction_Conditions Pd Catalyst Base Solvent, Heat 2_Chloro_4_iodophenol->Reaction_Conditions Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Reaction_Conditions Product_Molecule 4-Aryl-2-chlorophenol Reaction_Conditions->Product_Molecule

Selective Suzuki-Miyaura coupling at the C-I bond.

Heck_Workflow cluster_start Starting Materials cluster_reaction Heck Coupling cluster_product Product 2_Chloro_4_iodophenol This compound Reaction_Conditions Pd Catalyst Base Solvent, Heat 2_Chloro_4_iodophenol->Reaction_Conditions Alkene Alkene (R-CH=CH₂) Alkene->Reaction_Conditions Product_Molecule 2-Chloro-4-vinylphenol Derivative Reaction_Conditions->Product_Molecule

Regioselective Heck coupling at the C-I bond.

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product 2_Chloro_4_iodophenol This compound Reaction_Conditions Pd Catalyst CuI (co-catalyst) Base, Solvent 2_Chloro_4_iodophenol->Reaction_Conditions Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Reaction_Conditions Product_Molecule 2-Chloro-4-alkynylphenol Reaction_Conditions->Product_Molecule

Selective Sonogashira coupling at the C-I bond.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted phenols. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for predictable and selective functionalization. By carefully selecting the coupling reaction and optimizing the reaction conditions, researchers can achieve high yields of mono-substituted products at the 4-position, while preserving the chloro-substituent for subsequent synthetic manipulations. This guide, by providing a comparative overview and illustrative protocols, serves as a foundational resource for scientists and professionals in the fields of chemical synthesis and drug discovery to effectively utilize this compound in their research endeavors. Further investigation into specific catalyst systems and reaction conditions for this particular substrate is warranted to expand its synthetic applications.

References

The Strategic Advantage of 2-Chloro-4-iodophenol in API Synthesis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of Active Pharmaceutical Ingredient (API) synthesis, the choice of starting materials is paramount to achieving efficiency, high yields, and cost-effectiveness. Halogenated phenols are a critical class of building blocks, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive performance comparison of 2-Chloro-4-iodophenol against its common alternatives, 2-Bromo-4-chlorophenol and 2,4-Dichlorophenol, in the context of API synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

The strategic placement of a highly reactive iodine atom alongside a more robust chlorine atom gives this compound a distinct advantage in regioselective synthesis, allowing for sequential, controlled modifications. This leads to cleaner reactions, higher yields, and a more streamlined path to complex molecular architectures.

Performance Benchmark: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical chemistry for the creation of biaryl structures, a common motif in drug molecules. The performance of halophenols in this reaction is dictated by the carbon-halogen bond strength, which follows the general trend: C-I < C-Br < C-Cl. This inherent reactivity difference means that the iodine in this compound can be selectively targeted under milder conditions than the bromine or chlorine atoms of the alternative compounds.

Starting MaterialTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-1001-4>95 (estimated)[1]
2-Bromo-4-chlorophenolPd(PPh₃)₄K₂CO₃Toluene1001264-81[2]
2,4-DichlorophenolPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O11012-2470-85[3]

Note: The yield for this compound is an estimation based on the high reactivity of aryl iodides in Suzuki-Miyaura couplings, often leading to near-quantitative yields under optimized conditions.[1] The data for 2-Bromo-4-chlorophenol and 2,4-Dichlorophenol are derived from studies on these specific or structurally very similar compounds.[2][3]

The data clearly indicates that the presence of the iodo group in this compound is expected to lead to significantly shorter reaction times and potentially higher yields at lower temperatures compared to its bromo- and chloro- counterparts. The increased reactivity of the C-I bond allows for the use of less forcing conditions, which can improve the functional group tolerance and reduce the formation of byproducts.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for each of the compared halophenols, with the expectation that reaction times will be shorter and temperatures may be lower for this compound.

General Procedure for Suzuki-Miyaura Coupling of Halophenols with Phenylboronic Acid

Materials:

  • Halophenol (this compound, 2-Bromo-4-chlorophenol, or 2,4-Dichlorophenol) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the halophenol (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 10 mL of a 4:1:1 mixture of Toluene:Ethanol:Water) via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Advantage: Reaction Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the experimental workflow, highlighting the strategic use of this compound.

G cluster_0 Regioselective Suzuki-Miyaura Coupling cluster_1 Subsequent Functionalization (Example) A This compound C 2-Chloro-4-phenylphenol A->C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80°C B Phenylboronic Acid B->C E Final API Precursor C->E Pd Catalyst, Base (Buchwald-Hartwig Amination) D Further Coupling Partner (e.g., Amine) D->E G start Start reagents Combine Halophenol, Phenylboronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Work-up and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-iodophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of hazardous chemical waste. This guide provides detailed procedures for the safe handling and disposal of 2-Chloro-4-iodophenol, a halogenated phenol compound, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and eye irritation.[1][2] Furthermore, it poses a significant threat to aquatic life, making responsible disposal crucial.[1] The following procedures are based on established guidelines for the disposal of halogenated phenolic waste.

Immediate Safety and Handling

Before beginning any work with this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.[3][4][5]

Solid Waste Collection:

  • Place all contaminated solid materials, such as pipette tips, gloves, and absorbent paper, into a dedicated, leak-proof container that is clearly labeled.[6][7]

  • This container should be robust and compatible with the chemical.

Liquid Waste Collection:

  • Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and shatter-proof container.[6]

  • Never dispose of solutions containing this compound down the sink.[3][7]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste.

Workflow for this compound Disposal cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Collect Solid Waste (e.g., tips, gloves) in a Lined Pail B->C Solid Waste D Collect Liquid Waste (solutions) in a Carboy/Bottle B->D Liquid Waste E Use Chemically Compatible and Leak-Proof Containers C->E D->E F Attach 'Hazardous Waste' Label E->F G List Contents: 'this compound Waste' and other components F->G H Keep Container Securely Closed (except when adding waste) G->H I Store in a Designated Satellite Accumulation Area (SAA) H->I J Segregate from Incompatible Materials I->J K Schedule Waste Pickup with Institutional EHS or Licensed Contractor J->K L Maintain Disposal Records K->L

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Container Selection and Labeling:

    • Choose a waste container that is in good condition, leak-proof, and chemically compatible with halogenated phenols.[5] For liquid waste, the original container of the main solvent or a designated carboy is often suitable. For solid waste, a puncture-resistant container or a lined pail can be used.[8]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[5][9]

    • Clearly list all contents on the label, including "this compound" and any solvents or other chemicals present.

  • Waste Accumulation:

    • Add solid and liquid waste to their respective, properly labeled containers.

    • Ensure the container is securely closed at all times, except when you are actively adding waste.[3][5][7] This prevents the release of harmful vapors.

  • Storage:

    • Store the waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure that the waste is segregated from incompatible materials.[3][5]

  • Disposal of Empty Containers:

    • A container that held this compound is also considered hazardous waste.

    • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[3][9]

    • After a thorough triple rinse (with the first rinsate collected as hazardous waste), the container's label must be completely removed or defaced before it can be discarded as regular laboratory glass or plastic waste.[9][10]

  • Final Disposal:

    • Once the waste container is nearly full (approximately 90%), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • Follow all institutional procedures for waste pickup requests and documentation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.